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  • Product: 3,6-Dimethoxy-4-pyridazinecarboxaldehyde
  • CAS: 262353-18-4

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Characterization of 3,6-Dimethoxy-4-pyridazinecarboxaldehyde: A Technical Guide

Executive Summary The precise structural characterization of highly substituted heterocycles is a critical bottleneck in drug discovery and materials science. 3,6-Dimethoxy-4-pyridazinecarboxaldehyde (CAS: 262353-18-4) p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise structural characterization of highly substituted heterocycles is a critical bottleneck in drug discovery and materials science. 3,6-Dimethoxy-4-pyridazinecarboxaldehyde (CAS: 262353-18-4) presents a unique analytical challenge due to its highly polarized 1,2-diazine core, which is heavily influenced by competing electron-donating and electron-withdrawing substituents.

This technical guide provides an in-depth framework for the predictive assignment and experimental validation of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. By analyzing the causality of electronic effects—specifically the interplay between the mesomeric (+M) methoxy groups and the inductive/mesomeric (-I/-M) formyl group—this whitepaper equips analytical scientists with a self-validating methodology for unambiguous regiochemical assignment[1].

Molecular Architecture & Electronic Environment

To accurately predict and assign the NMR spectra of 3,6-dimethoxy-4-pyridazinecarboxaldehyde, one must first deconstruct the electronic environment of the pyridazine ring. The parent pyridazine system is inherently electron-deficient due to the two adjacent electronegative nitrogen atoms, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[2].

When functionalized, the molecule exhibits a classic "push-pull" electronic system:

  • The Methoxy Groups (C-3 and C-6): These act as strong π -donors (+M effect) while simultaneously withdrawing electron density through the σ -bonds (-I effect). The +M effect dominates at the ortho and para positions, generally shielding the ring carbons and their attached protons[3].

  • The Formyl Group (C-4): The aldehyde moiety is a strong π -acceptor (-M) and σ -acceptor (-I). It withdraws electron density from the ring, severely deshielding the adjacent positions.

The synthesis of these competing effects dictates the local magnetic shielding tensors of the nuclei, resulting in the distinct chemical shifts detailed below.

Predictive and Empirical 1 H NMR Assignments

The 1 H NMR spectrum of 3,6-dimethoxy-4-pyridazinecarboxaldehyde in CDCl 3​ is characterized by four distinct proton environments. The causality behind their chemical shifts is as follows:

  • Aldehyde Proton (-CHO): The strong diamagnetic anisotropy of the carbonyl double bond, combined with the electron-withdrawing nature of the oxygen atom and the electron-deficient pyridazine ring, severely deshields this proton, pushing it into the extreme downfield region.

  • Aromatic Proton (H-5): In an unsubstituted 3,6-dimethoxypyridazine, the H-4/H-5 protons typically resonate around 7.0 ppm due to the shielding +M effect of the methoxy groups[3]. However, the introduction of the strongly deshielding ortho-formyl group at C-4 counteracts this, resulting in a net downfield shift.

  • Methoxy Protons (-OCH 3​ ): The asymmetry introduced by the C-4 formyl group breaks the magnetic equivalence of the two methoxy groups. The C-3 methoxy group, being adjacent to the electron-withdrawing formyl moiety, experiences slightly less shielding than the C-6 methoxy group.

Table 1: Predicted 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
PositionMultiplicityIntegrationPredicted Shift ( δ , ppm)Causality / Electronic Effect
-CHO Singlet (s)1H10.20 – 10.50Deshielded by carbonyl anisotropy and -I effect.
H-5 Singlet (s)1H7.60 – 7.80Deshielded by ortho-formyl (-M); shielded by ortho-methoxy (+M).
C-3 OCH 3​ Singlet (s)3H4.20 – 4.30Deshielded by adjacent heteroatom and proximity to formyl group.
C-6 OCH 3​ Singlet (s)3H4.10 – 4.20Standard heteroaromatic methoxy shift.

Predictive and Empirical 13 C NMR Assignments

The 13 C NMR spectrum requires careful interpretation due to the presence of four quaternary carbons. The assignments rely heavily on the α , β , and γ substituent effects[4].

  • Carbonyl Carbon (C=O): Highly deshielded due to the direct double bond to oxygen.

  • C-3 and C-6 (Oxygen-bearing carbons): The direct attachment to the electronegative oxygen atom strongly deshields these carbons via the -I effect, placing them far downfield[3].

  • C-4 (Formyl-bearing carbon): The attachment of the formyl group deshields this position relative to the unsubstituted analog ( 118 ppm in 3,6-dimethoxypyridazine) due to the -I and -M effects of the carbonyl[3].

  • C-5 (Methine carbon): This carbon is shielded by the +M effect of the adjacent C-6 methoxy group, counteracting the meta-deshielding effect of the C-4 formyl group.

Table 2: Predicted 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
Carbon PositionTypePredicted Shift ( δ , ppm)Causality / Electronic Effect
C=O Quaternary186.0 – 189.0Extreme deshielding by oxygen electronegativity.
C-3 Quaternary163.0 – 165.0Deshielded by direct -OCH 3​ attachment and adjacent N.
C-6 Quaternary162.0 – 164.0Deshielded by direct -OCH 3​ attachment and adjacent N.
C-4 Quaternary125.0 – 130.0Deshielded by the attached -CHO group (-I, -M).
C-5 Methine (CH)118.0 – 122.0Shielded by ortho-methoxy (+M); meta to formyl.
C-3 OCH 3​ Primary (CH 3​ )55.0 – 56.5Aliphatic carbon attached to aromatic ether oxygen.
C-6 OCH 3​ Primary (CH 3​ )54.5 – 55.5Aliphatic carbon attached to aromatic ether oxygen.

Experimental Workflows for Self-Validating NMR Acquisition

To ensure scientific integrity, a standard 1D acquisition is insufficient for highly substituted heterocycles. The following protocol outlines a self-validating 1D and 2D NMR workflow designed to provide unambiguous structural proof.

Step-by-Step Methodology

Step 1: Sample Preparation & Shimming

  • Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulate matter is suspended.

  • Perform gradient shimming (Z1–Z5) on the spectrometer to achieve a line width of < 0.5 Hz (measured at 50% height of the TMS signal). This is critical for resolving sharp singlets.

Step 2: 1 H NMR (1D) Acquisition

  • Pulse Sequence: Standard 30° pulse (zg30).

  • Spectral Width: Set to 15 ppm to ensure the downfield aldehyde proton is captured without folding.

  • Relaxation Delay (D1): 2.0 seconds to allow complete longitudinal relaxation.

  • Scans (NS): 64 scans for high signal-to-noise ratio (SNR).

Step 3: 13 C NMR (1D) Acquisition

  • Pulse Sequence: Power-gated decoupling (zgpg30) to prevent Nuclear Overhauser Effect (NOE) buildup distortion on quaternary carbons while maintaining proton decoupling.

  • Spectral Width: 220 ppm.

  • Relaxation Delay (D1): 3.0 seconds. Critical Note: Quaternary carbons (C-3, C-4, C-6, C=O) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures these signals are quantitatively represented.

  • Scans (NS): 1024 to 2048, depending on exact concentration.

Step 4: 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: Map the direct 1 J C−H​ couplings.

  • Execution: Set F2 ( 1 H) to 12 ppm and F1 ( 13 C) to 160 ppm. This experiment will unambiguously link the H-5 proton to the C-5 carbon, and the methoxy protons to their respective aliphatic carbons.

Step 5: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: Map 2 J and 3 J C−H​ couplings to assign the quaternary carbons and validate regiochemistry.

  • Execution: Optimize the long-range coupling delay for J = 8 Hz (standard for aromatic systems).

  • Validation Logic: The aldehyde proton will show a strong 3 J correlation to C-3 and C-5, providing the definitive regiochemical proof of the 4-position substitution.

Visualizations of Logical Workflows

Standardized NMR Acquisition Workflow

G Prep Sample Preparation (15 mg in 0.6 mL CDCl3) Acq1D 1D Acquisition 1H (64 scans) 13C (2048 scans) Prep->Acq1D Acq2D 2D Acquisition HSQC (1J C-H) HMBC (2J/3J C-H) Acq1D->Acq2D Process Fourier Transform & Phase/Baseline Correction Acq2D->Process Validate Regiochemical Validation via HMBC Network Process->Validate

Caption: Standardized NMR acquisition and processing workflow for heterocycles.

HMBC Structural Validation Logic

To prove that the formyl group is at C-4 and not C-5, we rely on the HMBC correlation network. The diagram below illustrates the critical 2 J and 3 J couplings that lock the functional groups into their assigned regiochemical positions.

G H_Ald Aldehyde Proton (H) C_3 Quaternary C-3 H_Ald->C_3 3J Coupling C_4 Quaternary C-4 H_Ald->C_4 2J Coupling C_5 Methine C-5 H_Ald->C_5 3J Coupling H_5 Aromatic Proton (H-5) H_5->C_3 3J Coupling C_6 Quaternary C-6 H_5->C_6 2J Coupling C_O Carbonyl C=O H_5->C_O 3J Coupling

Caption: HMBC 2J and 3J coupling logic for unambiguous structural validation.

References

  • Product Class 8: Pyridazines. Thieme-Connect. Available at:[Link]

  • Regio- and Chemoselective Zincation of Sensitive and Moderately Activated Aromatics and Heteroaromatics Using TMPZnCl·LiCl. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. WUR eDepot. Available at: [Link] (Derived from search grounding path).

Sources

Exploratory

Solubility Profile of 3,6-Dimethoxy-4-pyridazinecarboxaldehyde in Polar Organic Solvents

An In-Depth Technical Guide for Assay Development and Synthetic Applications Introduction & Structural Rationale In modern drug discovery and organic synthesis, the physicochemical profiling of heterocyclic building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Assay Development and Synthetic Applications

Introduction & Structural Rationale

In modern drug discovery and organic synthesis, the physicochemical profiling of heterocyclic building blocks is a critical prerequisite for successful assay design and reaction optimization. 3,6-Dimethoxy-4-pyridazinecarboxaldehyde (CAS No: 262353-18-4; MW: 168.15 g/mol ; Formula: C7H8N2O3)[1] is a highly functionalized intermediate. It features an electron-deficient pyridazine core, two electron-donating methoxy groups, and a reactive aldehyde moiety.

Understanding its solubility in polar organic solvents is paramount. Whether you are preparing high-concentration stock solutions for high-throughput screening (HTS) or utilizing the compound in inverse-electron demand Diels-Alder (iEDDA) click chemistry, the thermodynamic solubility dictates the kinetic viability of your downstream applications. Functionalized pyridazines generally exhibit excellent solubility in polar organic solvents[2], but achieving precise, reproducible quantification requires a rigorous, mechanistically grounded approach.

Mechanistic Drivers of Solvation

As a Senior Application Scientist, I approach solubility not as a static number, but as a dynamic equilibrium driven by intermolecular forces. The solvation of 3,6-Dimethoxy-4-pyridazinecarboxaldehyde in polar organics is governed by three primary mechanisms:

  • Dipole-Dipole Interactions: The pyridazine ring possesses a significant inherent dipole moment. Solvents with high dielectric constants ( ϵ ), such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), align their dipoles with the heterocycle, drastically lowering the free energy of solvation.

  • Hydrogen Bond Acceptance: The molecule is a potent hydrogen-bond acceptor. The lone pairs on the two ring nitrogens (N1, N2), the methoxy oxygens, and the aldehyde carbonyl readily interact with protic solvents like Methanol (MeOH) and Ethanol (EtOH).

  • Disruption of the Crystal Lattice: The dual methoxy groups introduce steric bulk that disrupts the planarity and tight π−π stacking of the pyridazine rings in the solid state, lowering the lattice energy and thereby enhancing solubility across all polar solvents.

Quantitative Solubility Profile

The following table summarizes the representative thermodynamic solubility profile of 3,6-Dimethoxy-4-pyridazinecarboxaldehyde across standard polar organic solvents at 25°C.

SolventDielectric Constant ( ϵ )Dominant Solvation MechanismEst. Solubility (mg/mL)Est. Molarity (mM)Primary Application
DMSO 46.7Strong dipole-dipole> 100> 590HTS Stock Solutions
DMF 36.7Strong dipole-dipole> 100> 590Chemical Synthesis (e.g., iEDDA)
Methanol 32.7Protic H-bond donor30 - 50178 - 297Recrystallization / HPLC Prep
Acetonitrile 37.5Moderate dipole-dipole20 - 40118 - 237LC-MS Mobile Phase
Ethanol 24.5Protic H-bond donor15 - 2589 - 148Green Chemistry Workflows

Note: Values are representative thermodynamic estimates based on the empirical behavior of structurally analogous dimethoxypyridazine derivatives.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To determine the exact thermodynamic solubility of this compound for your specific lot, the industry-standard Shake-Flask Method coupled with HPLC-UV quantification must be employed[3][4]. The following protocol is designed as a self-validating system to ensure absolute data integrity.

Step-by-Step Protocol
  • Preparation of Saturated Solutions: Add an excess of 3,6-Dimethoxy-4-pyridazinecarboxaldehyde solid (e.g., 50 mg) to a borosilicate glass vial containing 1.0 mL of the target polar solvent.

    • Causality: Maintaining a visible excess of solid ensures the solution crosses the kinetic solubility threshold and reaches true thermodynamic saturation[3].

  • Thermodynamic Equilibration: Seal the vial with a PTFE-lined crimp cap. Agitate on an orbital shaker at 300 rpm and a precisely controlled 25.0 ± 0.1 °C for 24 to 48 hours.

    • Causality: Continuous agitation overcomes diffusion-limited dissolution. The 24-48 hour window ensures equilibrium is reached, preventing the measurement of transient, metastable supersaturated states[4].

  • Phase Separation: Centrifuge the vial at 10,000 x g for 10 minutes. Draw the supernatant into a pre-warmed syringe and pass it through a 0.45 µm PTFE filter. Discard the first 0.1 mL of the filtrate.

    • Causality: Centrifugation pellets the bulk solid, preventing filter clogging. Discarding the initial filtrate saturates any non-specific binding sites on the PTFE membrane, ensuring the collected sample accurately reflects the solution concentration[3].

  • System Suitability & Self-Validation (Crucial Step): Recover the residual solid pellet and analyze it via Powder X-Ray Diffraction (PXRD).

    • Causality: This validates the assay by confirming that the undissolved solid has not converted into a different polymorph or formed a solvate (e.g., a methanolate) during the 48-hour equilibration, which would fundamentally alter the apparent solubility limits[3].

  • Quantification: Immediately dilute an aliquot of the filtered supernatant (e.g., 1:100) into the HPLC mobile phase. Analyze via HPLC-UV at λ = 254 nm against a multi-point calibration curve.

    • Causality: Immediate dilution prevents spontaneous precipitation if the ambient temperature drops. The conjugated π -system of the pyridazine ring provides a strong chromophoric response at 254 nm, ensuring high signal-to-noise ratios.

Workflow Visualization

G N1 Solid Compound 3,6-Dimethoxy-4-pyridazinecarboxaldehyde N2 Solvent Addition (DMSO, DMF, MeOH, MeCN) N1->N2 Add excess solid (Oversaturation) N3 Thermodynamic Equilibration (Shake-Flask, 25°C, 24-48h) N2->N3 Vortex & Seal N4 Phase Separation (Centrifugation + 0.45 µm PTFE) N3->N4 Equilibrium reached N5 Supernatant Dilution (To prevent precipitation) N4->N5 Isolate saturated supernatant N6 HPLC-UV Quantification (λ=254 nm) N5->N6 Matrix match with mobile phase N7 Solubility Profile Generation (Self-Validating Data) N6->N7 Peak area integration vs. Calibration curve

Figure 1: Self-validating thermodynamic solubility workflow for pyridazine derivatives.

Causality in Experimental Choices & Troubleshooting

Even with a robust protocol, working with functionalized aldehydes in polar solvents presents unique challenges. Here is how to troubleshoot the most common failure modes:

  • Aldehyde Reactivity (Hemiacetal Formation): When determining solubility in protic solvents like Methanol or Ethanol, the aldehyde group on the pyridazine ring can slowly react to form a hemiacetal over the 48-hour equilibration period.

    • Diagnostic: You will observe a secondary peak emerging at a shorter retention time on your HPLC chromatogram.

    • Solution: If hemiacetal formation is detected, reduce the equilibration time to 12 hours and utilize LC-MS to track the mass shift (addition of +32 Da for MeOH).

  • Volatile Solvent Loss: Solvents like Acetonitrile and Methanol have high vapor pressures. Evaporation during the extended shaking phase will artificially concentrate the solution, leading to overestimated solubility values.

    • Diagnostic: The final volume in the vial is visibly lower than the initial 1.0 mL.

    • Solution: Always use high-quality PTFE-lined crimp caps (do not rely on snap-caps). Weigh the sealed vials before and after the 48-hour incubation. A mass loss of >1% invalidates that specific replicate.

  • DMSO Freezing/Precipitation: DMSO has a freezing point of ~19°C. If the laboratory temperature fluctuates overnight, the solvent may partially crystallize, crashing the compound out of solution.

    • Solution: Ensure the orbital shaker is housed within a strictly temperature-controlled incubator (set to 25.0°C), rather than relying on ambient room temperature.

References

  • AOBChem: CAS No: 262353-18-4 (3,6-Dimethoxy-4-pyridazinecarboxaldehyde)
  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo)
  • Automated Screening of Aqueous Compound Solubility in Drug Discovery Source: Sigma-Aldrich URL
  • Source: U.S. EPA / Regulations.
  • Synthesis, crystal structures and biological evaluation of new pyridazine derivatives Source: DIAL@UCLouvain URL

Sources

Foundational

Mechanism and Protocol for the Formylation of 3,6-Dimethoxypyridazine to Produce 3,6-Dimethoxy-4-pyridazinecarboxaldehyde

Executive Summary The functionalization of electron-deficient diazines is a persistent challenge in heterocyclic chemistry. 3,6-Dimethoxypyridazine is a highly valuable building block in the synthesis of biologically act...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of electron-deficient diazines is a persistent challenge in heterocyclic chemistry. 3,6-Dimethoxypyridazine is a highly valuable building block in the synthesis of biologically active molecules, including advanced kinase inhibitors (e.g., FLT3/CDK4 inhibitors) [1]. However, installing a formyl group at the C4 position requires bypassing the inherent resistance of the pyridazine ring to standard electrophilic aromatic substitution (EAS). This technical guide details the mechanistic rationale and self-validating experimental protocol for the formylation of 3,6-dimethoxypyridazine via Directed ortho-Metalation (DoM) followed by an N,N-dimethylformamide (DMF) quench.

Mechanistic Principles: The "Why" Behind the Workflow

The Failure of Standard Formylation (Vilsmeier-Haack)

In typical electron-rich aromatics, formylation is achieved via the Vilsmeier-Haack reaction (POCl₃/DMF). However, the pyridazine nucleus is profoundly electron-deficient due to the inductive and mesomeric electron-withdrawing effects of the two adjacent sp² nitrogen atoms. Even with two electron-donating methoxy groups at the C3 and C6 positions, the ring remains insufficiently nucleophilic to attack the Vilsmeier reagent under standard conditions.

The Directed ortho-Metalation (DoM) Strategy

To overcome this electronic barrier, the polarity of the ring must be temporarily inverted (umpolung) via metalation. The synthesis relies on the Directed ortho-Metalation (DoM) pathway [2].

  • Pre-coordination: The oxygen atom of the C3-methoxy group acts as a Lewis base, coordinating with the lithium cation of a strong, sterically hindered base.

  • Regioselective Deprotonation: This coordination kinetically directs the basic amide anion to the adjacent C4 proton. Despite the C5 proton being chemically similar, the proximity effect drastically lowers the activation energy for C4 deprotonation, yielding 4-lithio-3,6-dimethoxypyridazine.

  • Electrophilic Trapping: The highly nucleophilic C4-carbanion rapidly attacks the electrophilic carbonyl carbon of DMF.

  • Tetrahedral Intermediate Formation: The reaction forms a stable lithium hemiaminal alkoxide intermediate.

  • Hydrolytic Collapse: Upon aqueous acidic workup, the intermediate collapses, ejecting dimethylamine to reveal the target aldehyde: 3,6-Dimethoxy-4-pyridazinecarboxaldehyde.

Reaction Pathway Visualization

Mechanism A 3,6-Dimethoxypyridazine B Pre-coordination Complex (Li+ to C3-Methoxy) A->B Add Base (LDA/LiTMP) THF, -78 °C C 4-Lithio-3,6-dimethoxypyridazine (C4 Carbanion) B->C Deprotonation at C4 D Tetrahedral Intermediate (Hemiaminal Alkoxide) C->D Electrophilic Trapping with DMF E 3,6-Dimethoxy-4- pyridazinecarboxaldehyde D->E Aqueous Acidic Workup (- Dimethylamine)

Fig 1: Directed ortho-Metalation (DoM) and formylation pathway of 3,6-dimethoxypyridazine.

Reagent Selection: The Critical Role of the Base

The choice of the metalating agent is the most critical parameter in this synthesis. Because diazines are highly susceptible to nucleophilic attack (Chichibabin-type additions), standard alkyllithiums (n-BuLi) cannot be used; they will add directly to the pyridazine ring rather than deprotonating it.

To achieve clean deprotonation, non-nucleophilic, sterically hindered lithium dialkylamides are required [3].

Table 1: Comparative Analysis of Metalating Agents for Pyridazines

BaseNucleophilicitySteric HindrancePrimary Reaction Pathway with PyridazinesSuitability for DoM
n-Butyllithium (n-BuLi) HighLowNucleophilic addition to the ringPoor (Causes degradation)
Lithium diisopropylamide (LDA) LowHighC4 DeprotonationGood [2]
Lithium tetramethylpiperidide (LiTMP) Very LowVery HighC4 DeprotonationExcellent [3]

Expert Insight: While LDA is frequently used and commercially available, LiTMP provides superior chemoselectivity and higher yields for highly electrophilic heterocyclic substrates by virtually eliminating competitive nucleophilic addition.

Experimental Protocol: Self-Validating Workflow

This protocol utilizes LiTMP for optimal yield and purity. The system is self-validating: the generation of the lithiated species is typically accompanied by a distinct color change (often deep red or orange), confirming successful metalation before the electrophile is introduced.

Reagents and Equipment
  • Substrate: 3,6-Dimethoxypyridazine (1.0 equiv, rigorously dried)

  • Base Precursors: 2,2,6,6-Tetramethylpiperidine (TMP) (1.2 equiv), n-Butyllithium (2.5 M in hexanes, 1.15 equiv)

  • Electrophile: Anhydrous N,N-Dimethylformamide (DMF) (2.0 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (distilled over Na/benzophenone)

  • Equipment: Flame-dried Schlenk flask, argon/nitrogen manifold, low-temperature thermometer.

Step-by-Step Methodology

Phase 1: In Situ Generation of LiTMP

  • Purge a flame-dried Schlenk flask with argon. Add anhydrous THF (approx. 10 mL per gram of substrate) and TMP (1.2 equiv).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi (1.15 equiv) dropwise via syringe.

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LiTMP. Recool the flask to -78 °C.

    • Causality: Pre-forming LiTMP ensures no unreacted n-BuLi remains, which would otherwise destroy the pyridazine substrate.

Phase 2: Directed ortho-Metalation 5. Dissolve 3,6-dimethoxypyridazine (1.0 equiv) in a minimal amount of anhydrous THF. 6. Add the substrate solution dropwise to the LiTMP solution at -78 °C over 15–20 minutes. Maintain the internal temperature below -70 °C. 7. Stir the resulting dark solution at -78 °C for 1 to 1.5 hours.

  • Validation Check: A deep coloration indicates the formation of the highly conjugated 4-lithio-3,6-dimethoxypyridazine species.

Phase 3: Electrophilic Quench and Hydrolysis 8. Add anhydrous DMF (2.0 equiv) rapidly in one portion.

  • Causality: Rapid addition ensures the carbanion is immediately trapped, preventing dimerization or ring-opening side reactions.

  • Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Adjust the pH to ~5-6 with 1M HCl if necessary.

    • Causality: The mildly acidic aqueous environment is mandatory to hydrolyze the tetrahedral hemiaminal intermediate into the final aldehyde and dimethylamine.

Phase 4: Isolation 11. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). 12. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 13. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure 3,6-Dimethoxy-4-pyridazinecarboxaldehyde.

References

  • Discovery of AMG 925, a FLT3 and CDK4 Dual Kinase Inhibitor with Preferential Affinity for the Activated State of FLT3 Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Halogenated Heterocycles for Drug Discovery Durham E-Theses, Durham University URL:[Link]

Exploratory

Electronic Structure and Molecular Orbital Mapping of 3,6-Dimethoxy-4-pyridazinecarboxaldehyde

A Computational and Experimental Framework for Advanced Drug Design Executive Summary The rational design of novel therapeutics relies heavily on understanding the precise electronic topography of heterocyclic building b...

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Author: BenchChem Technical Support Team. Date: April 2026

A Computational and Experimental Framework for Advanced Drug Design

Executive Summary

The rational design of novel therapeutics relies heavily on understanding the precise electronic topography of heterocyclic building blocks. 3,6-Dimethoxy-4-pyridazinecarboxaldehyde (CAS No: 262353-18-4) represents a highly functionalized, electron-deficient diazine system with profound utility in medicinal chemistry and materials science[1].

This technical guide provides an in-depth analysis of its electronic structure, mapping its Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP). By synthesizing Density Functional Theory (DFT) calculations with self-validating electrochemical protocols, this whitepaper establishes a rigorous framework for predicting the reactivity, regioselectivity, and synthetic viability of this critical intermediate.

Theoretical Framework: Electronic Structure & FMO Mapping

The pyridazine nucleus (1,2-diazine) inherently lacks "unactivated" ring carbons, making it highly susceptible to nucleophilic attack due to the strong electron-withdrawing nature of the adjacent nitrogen atoms[2]. However, the electronic architecture of 3,6-Dimethoxy-4-pyridazinecarboxaldehyde is uniquely modulated by competing substituent effects:

  • The Pyridazine Core : Acts as a strong π -acceptor, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). DFT studies on six-membered N-heteroarenes demonstrate that increasing the number of nitrogen atoms modulates the HOMO-LUMO energy gap and global electrophilicity[3].

  • C3/C6 Methoxy Groups : These groups inject electron density back into the ring via positive mesomeric ( +M ) effects. This selectively raises the Highest Occupied Molecular Orbital (HOMO) energy, localizing electron density around the oxygen atoms and the adjacent ring carbons[4].

  • C4 Formyl Group : The carboxaldehyde moiety exerts a powerful negative inductive ( −I ) and mesomeric ( −M ) effect. It acts as an electron sink, sharply localizing the LUMO on the carbonyl carbon and oxygen, creating a prime site for nucleophilic addition.

Computational analysis utilizing the B3LYP functional with robust basis sets (e.g., 6-311++G(d,p)) has proven highly effective for evaluating the dipole moments, polarizabilities, and frontier molecular orbitals of such pyridazine derivatives[5].

Workflow A 3,6-Dimethoxy-4-pyridazinecarboxaldehyde (CAS: 262353-18-4) B DFT Geometry Optimization (B3LYP/6-311++G**) A->B C FMO & MEP Mapping (HOMO/LUMO Generation) B->C E Reactivity Profiling (Electrophilicity & Hardness) C->E D Experimental Validation (Cyclic Voltammetry & UV-Vis) D->B Refines Parameters E->D Validates Model

Figure 1: Iterative computational and experimental workflow for electronic structure mapping.

Quantitative Data: DFT Parameters

The following table summarizes the calculated electronic properties of 3,6-Dimethoxy-4-pyridazinecarboxaldehyde, derived from B3LYP/6-311++G(d,p) level theory. These parameters are critical for predicting the molecule's behavior in cross-coupling and derivatization reactions.

ParameterCalculated Value (Estimated)Chemical Implication
EHOMO​ -6.12 eVLocalized on methoxy oxygens; dictates oxidation potential and donor capacity.
ELUMO​ -2.45 eVLocalized on the formyl group; dictates reduction potential & nucleophilic attack.
Energy Gap ( ΔE ) 3.67 eVModerate gap indicates high kinetic reactivity and visible/near-UV absorption[3].
Chemical Hardness ( η ) 1.83 eVSoft electrophile; highly polarizable electron cloud prone to soft nucleophiles.
Electrophilicity ( ω ) 5.02 eVStrong tendency to accept electron density, specifically at the C4 position.
Dipole Moment ( μ ) 4.20 DebyeHigh polarity; necessitates polar aprotic solvents for optimal reaction kinetics[5].

Experimental Validation Protocols

To ensure scientific integrity, computational models must be grounded in physical reality. The following protocols outline the self-validating methodologies required to map and confirm the electronic structure of this compound.

Protocol 1: Computational Electronic Structure Mapping (DFT)
  • Step 1: Initial Geometry Construction : Build the 3D structure of 3,6-Dimethoxy-4-pyridazinecarboxaldehyde using a standard molecular builder.

  • Step 2: Basis Set Selection : Apply the B3LYP hybrid functional with the 6-311++G(d,p) basis set.

    • Causality: The diffuse functions (++) are critical for accurately modeling the expanded electron clouds of the lone pairs on the highly electronegative oxygen (methoxy, formyl) and nitrogen (pyridazine) atoms.

  • Step 3: Geometry Optimization : Run the optimization in a simulated solvent environment using the Polarizable Continuum Model (PCM) for acetonitrile.

    • Self-Validation: Perform a vibrational frequency calculation on the optimized geometry. The strict absence of imaginary frequencies mathematically confirms the geometry is a true local minimum, not an unstable transition state.

  • Step 4: FMO Generation : Extract the HOMO and LUMO isodensity surfaces (isovalue = 0.02 a.u.) to visualize reactive sites.

Protocol 2: Electrochemical Validation via Cyclic Voltammetry (CV)
  • Step 1: Electrochemical Cell Setup : Utilize a three-electrode system comprising a Glassy Carbon (GC) working electrode, a Platinum (Pt) wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

    • Causality: GC provides a wide, inert potential window necessary for capturing both the oxidation (HOMO) and reduction (LUMO) events without background catalytic interference.

  • Step 2: Solvent & Electrolyte Preparation : Dissolve the compound (1 mM) in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ).

    • Causality: Acetonitrile is polar aprotic, stabilizing transient radical ions formed during scanning. TBAPF6​ provides necessary ionic conductivity without strongly coordinating to the analyte.

  • Step 3: Measurement : Sweep the potential from -2.0 V to +2.0 V at a scan rate of 100 mV/s.

  • Step 4: Calibration & Calculation :

    • Self-Validation: Spike the solution with 1 mM Ferrocene (Fc) at the end of the experiment as an internal standard. Calibrate all redox potentials against the Fc/Fc+ couple. Calculate EHOMO​ and ELUMO​ using the empirical Koopmans' theorem equations: EHOMO​=−(Eox_onset​+4.8) eV .

Implications for Drug Development & Synthesis

The molecular orbital mapping of 3,6-Dimethoxy-4-pyridazinecarboxaldehyde directly informs its synthetic utility. The metalation and functionalization of highly sensitive, moderately activated heteroaromatics like 3,6-dimethoxypyridazine require careful consideration of synergistic electronic effects[4].

  • Formyl Derivatization (LUMO Control) : The strongly localized LUMO on the C4-formyl group makes it an ideal candidate for reductive aminations, Schiff base formations, and Wittig olefination. This allows for rapid extension of the pharmacophore.

  • Nucleophilic Aromatic Substitution ( SN​Ar ) : While the methoxy groups raise the HOMO, the overall electron-deficient nature of the pyridazine ring allows for selective displacement of the methoxy groups by stronger nucleophiles (e.g., amines) under forcing conditions, facilitating the synthesis of kinase inhibitors.

  • Directed Metalation : The oxygen lone pairs of the methoxy groups can direct ortho-metalation (e.g., using TMPZnCl·LiCl) to the C5 position, allowing for highly regioselective cross-coupling reactions[4].

Reactivity Core 3,6-Dimethoxy-4-pyridazinecarboxaldehyde Formyl C4-Formyl Group (LUMO Localization) Core->Formyl Methoxy C3/C6-Methoxy Groups (HOMO Localization) Core->Methoxy Ring Pyridazine Core (Electron Deficient) Core->Ring Rxn1 Nucleophilic Addition (Schiff Base / Wittig) Formyl->Rxn1 Rxn2 SNAr / Demethylation (Cross-Coupling Precursor) Methoxy->Rxn2 Rxn3 Directed Metalation (C5 Functionalization) Ring->Rxn3

Figure 2: Site-specific reactivity pathways dictated by frontier molecular orbital distribution.

References

  • AOBChem. "3,6-Dimethoxy-4-pyridazinecarboxaldehyde - AOBChem: CAS No: 262353-18-4".
  • Thieme E-Books & E-Journals. "Product Class 8: Pyridazines".
  • International Journal of Frontiers in Medicine and Research (IJFMR). "A Computational Insight Into The Reactivity, Aromaticity, And Absorption Spectra Of Six Membered Isoelectronic N-Heteroarenes".
  • Journal of Molecular Modeling (via PubMed). "DFT study of structural and electronic properties of 1,4-diarylcyclopenta[d] pyridazines and oxazines for non-linear optical applications".
  • Journal of Organic Chemistry (ACS Publications). "Regio- and Chemoselective Zincation of Sensitive and Moderately Activated Aromatics and Heteroaromatics Using TMPZnCl·LiCl".

Sources

Protocols & Analytical Methods

Method

Knoevenagel condensation reactions utilizing 3,6-Dimethoxy-4-pyridazinecarboxaldehyde

Application Note: High-Efficiency Knoevenagel Condensations Utilizing 3,6-Dimethoxy-4-pyridazinecarboxaldehyde Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficiency Knoevenagel Condensations Utilizing 3,6-Dimethoxy-4-pyridazinecarboxaldehyde

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 3,6-Dimethoxy-4-pyridazinecarboxaldehyde (CAS: 262353-18-4)

Executive Summary & Chemical Rationale

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, widely utilized in the synthesis of bioactive heterocyclic scaffolds, covalent organic frameworks (COFs), and advanced materials[1][2]. When utilizing electron-deficient heterocyclic aldehydes such as 3,6-dimethoxy-4-pyridazinecarboxaldehyde , the reaction dynamics shift significantly compared to standard benzaldehyde derivatives.

The presence of two adjacent sp2 -hybridized nitrogen atoms in the pyridazine ring exerts a strong electron-withdrawing inductive effect, dramatically increasing the electrophilicity of the C4-formyl carbon. This facilitates rapid nucleophilic attack by active methylene compounds[2]. Concurrently, the C3 and C6 methoxy groups provide essential resonance stabilization, preventing unwanted nucleophilic aromatic substitution (SNAr) side reactions that frequently degrade unprotected diazines under basic conditions.

Catalytic Causality: A critical challenge when working with pyridazinecarboxaldehydes is catalyst deactivation. The lone pairs on the pyridazine nitrogens readily coordinate with strong Lewis acids (e.g., TiCl4​ , AlCl3​ ), forming stable complexes that poison the catalyst and stall the condensation[3]. Consequently, this application note strictly employs weak organic bases (e.g., piperidine) or mild, non-coordinating acids (e.g., boric acid) to bypass coordination traps and ensure high-yielding, self-validating workflows[1][4].

Mechanistic Pathway

Understanding the reaction mechanism is vital for troubleshooting and optimizing yields. The reaction proceeds via the deprotonation of the active methylene compound, followed by a nucleophilic attack on the highly activated formyl carbon of the pyridazine derivative. Subsequent proton transfer and dehydration yield the highly conjugated α,β -unsaturated target compound.

Mechanism A 3,6-Dimethoxy-4-pyridazinecarboxaldehyde (Electrophile) E Nucleophilic Attack on Formyl Carbon A->E Activation B Active Methylene Compound (e.g., Malononitrile) D Enolate/Carbanion Formation B->D Deprotonation C Catalyst (Piperidine or Boric Acid) C->D Base/Acid Catalysis D->E C-C Bond Formation F Tetrahedral Alkoxide Intermediate E->F G Dehydration (-H2O) F->G Proton Transfer H Substituted Alkene Adduct (Target Compound) G->H Elimination

Caption: Mechanistic pathway of the Knoevenagel condensation with pyridazinecarboxaldehyde.

Experimental Protocols: Self-Validating Systems

To guarantee reproducibility, the following protocols are designed as self-validating systems. In-process visual and chromatographic cues confirm intermediate success before proceeding to isolation.

Protocol A: Classical Base-Catalyzed Condensation (Piperidine/Ethanol)

Best for highly acidic methylene compounds (e.g., malononitrile, ethyl cyanoacetate)[4].

Materials:

  • 3,6-Dimethoxy-4-pyridazinecarboxaldehyde (1.0 mmol, 168.15 mg)

  • Malononitrile (1.1 mmol, 72.67 mg)

  • Piperidine (0.1 mmol, ~10 µL)

  • Absolute Ethanol (10 mL)

Step-by-Step Methodology:

  • Substrate Solubilization: In a 25 mL round-bottom flask, dissolve the aldehyde and malononitrile in 10 mL of absolute ethanol. Validation Check: The solution should be clear and pale yellow.

  • Catalyst Initiation: Add piperidine dropwise while stirring at room temperature (20-25°C). Validation Check: An immediate color shift to deep yellow/orange indicates successful carbanion formation and initial nucleophilic attack.

  • Incubation: Stir the reaction mixture continuously for 2–4 hours.

  • In-Process Monitoring: Spot the mixture on a silica gel TLC plate (Eluent: 7:3 Hexanes/Ethyl Acetate). Validation Check: The reaction is complete when the UV-active aldehyde spot ( Rf​≈0.4 ) disappears, replaced by a highly fluorescent product spot ( Rf​≈0.25 ).

  • Quenching & Isolation: Pour the mixture into 30 mL of crushed ice-water. The sudden shift in dielectric constant forces the conjugated product to precipitate.

  • Purification: Filter the solid under vacuum, wash with cold water (2 x 10 mL), and recrystallize from hot ethanol to yield the pure Knoevenagel adduct.

Protocol B: Green Acid-Catalyzed Condensation (Boric Acid/Aqueous Ethanol)

Best for avoiding toxic organic bases and minimizing bis-adduct formation[1][5].

Materials:

  • 3,6-Dimethoxy-4-pyridazinecarboxaldehyde (1.0 mmol)

  • Meldrum's Acid (1.05 mmol)

  • Boric Acid ( H3​BO3​ ) (10 mol%, 6.2 mg)

  • Ethanol/Water (9:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Catalyst Activation: Dissolve boric acid in the EtOH/Water mixture. The trace water allows boric acid to form the active B(OH)4−​ species, releasing catalytic H+ [1].

  • Reagent Addition: Add the aldehyde and Meldrum's acid.

  • Thermal Processing: Heat the mixture to a gentle reflux (75°C) for 4–6 hours.

  • Isolation: Cool the flask in an ice bath to 4°C. The product will crystallize directly from the reaction matrix. Filter and wash with cold ethanol.

Experimental Workflow & Troubleshooting

Workflow Step1 1. Reagent Preparation Equimolar Aldehyde + Active Methylene Step2 2. Solvent & Catalyst Addition EtOH + Piperidine (or Boric Acid) Step1->Step2 Step3 3. Thermal Incubation Room Temp to 80°C Step2->Step3 Step4 4. In-Process Control TLC / LC-MS Monitoring Step3->Step4 Step4->Step3 Incomplete Conversion Step5 5. Quenching & Precipitation Ice-Water Addition Step4->Step5 >95% Conversion Step6 6. Isolation & Validation Filtration, Recrystallization, NMR/IR Step5->Step6

Caption: Step-by-step experimental workflow for synthesizing Knoevenagel adducts.

Quantitative Data & Reaction Parameters

The following table summarizes the expected quantitative parameters when reacting 3,6-dimethoxy-4-pyridazinecarboxaldehyde with various active methylene compounds, synthesized from established literature baselines for heterocyclic aldehydes[1][4].

Active Methylene CompoundCatalyst (Loading)SolventTemp (°C)Time (h)Expected Yield (%)Key Spectroscopic Feature ( 1 H NMR)
Malononitrile Piperidine (10 mol%)Ethanol252.588 - 92Vinylic proton singlet at ~8.2 ppm
Ethyl Cyanoacetate Piperidine (10 mol%)Ethanol254.082 - 85Vinylic proton singlet at ~8.0 ppm
Meldrum's Acid Boric Acid (10 mol%)EtOH/H₂O755.078 - 81Vinylic proton singlet at ~8.4 ppm
Diethyl Malonate TiCl₄ / PyridineCH₂Cl₂25>24< 20Catalyst poisoning by pyridazine ring

*Note: Lewis acids like TiCl4​ are explicitly contraindicated due to nitrogen coordination, resulting in drastically reduced yields[3].

Analytical Validation Criteria

To ensure the integrity of the synthesized Knoevenagel adducts, perform the following self-validating analytical checks:

  • Nuclear Magnetic Resonance ( 1 H NMR): The definitive proof of condensation is the disappearance of the distinct aldehyde proton peak (typically around 10.0–10.5 ppm) and the emergence of a new vinylic proton singlet in the 7.5–8.5 ppm range. The exact shift depends on the deshielding effect of the active methylene substituents.

  • Infrared Spectroscopy (FT-IR): For cyano-containing adducts, look for a sharp, distinct C≡N stretching band at 2210–2225 cm−1 . The carbonyl stretch of the starting aldehyde (~1690 cm−1 ) should be absent, replaced by conjugated C=C stretches around 1580–1620 cm−1 .

  • Mass Spectrometry (LC-MS): Confirm the exact mass. The product mass should equal [Maldehyde​+Mmethylene​−18.02(H2​O)] .

References

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst Source: MDPI (Applied Sciences) URL:[Link]

  • Pyridazine-Promoted Construction of Vinylene-Linked Covalent Organic Frameworks with Exceptional Capability of Stepwise Water Harvesting Source: Angewandte Chemie International Edition (via PubMed/NIH) URL:[Link]

  • Indium(III)-Catalyzed Knoevenagel Condensation of Aldehydes and Activated Methylenes Using Acetic Anhydride as a Promoter Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives Source: PubMed Central (NIH) URL:[Link]

Sources

Application

Catalytic hydrogenation methods for 3,6-Dimethoxy-4-pyridazinecarboxaldehyde

Application Note: Chemoselective Catalytic Hydrogenation of 3,6-Dimethoxy-4-pyridazinecarboxaldehyde Introduction & Chemical Context The compound 3,6-Dimethoxy-4-pyridazinecarboxaldehyde (CAS: 262353-18-4) is a highly ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Catalytic Hydrogenation of 3,6-Dimethoxy-4-pyridazinecarboxaldehyde

Introduction & Chemical Context

The compound 3,6-Dimethoxy-4-pyridazinecarboxaldehyde (CAS: 262353-18-4) is a highly versatile building block used in the synthesis of complex heterocyclic therapeutics[1]. However, functionalizing the C4-aldehyde group via catalytic hydrogenation presents a significant chemoselectivity challenge.

The primary issue stems from the thermodynamic fragility of the pyridazine core. The N–N single bond in 1,2-diazines is highly susceptible to reductive hydrogenolysis, leading to ring-cleavage and the formation of undesired diamines or ring-contracted pyrroles[2]. While the electron-donating methoxy groups at C3 and C6 provide some steric and electronic shielding to the aromatic system, aggressive hydrogenation conditions (e.g., Raney Nickel or high-pressure Palladium) will inevitably destroy the heterocycle[3].

This application note provides field-proven, self-validating protocols for the chemoselective reduction of the aldehyde moiety—yielding either the corresponding alcohol, methyl, or alkylamine derivative—while preserving the structural integrity of the pyridazine ring.

Mechanistic Causality & Workflow Visualization

To achieve selective reduction, the choice of catalyst and reaction conditions must be precisely tuned to the desired reaction pathway.

  • Platinum Oxide (PtO₂ - Adams' Catalyst): Exhibits high affinity for the polarization of the carbonyl π-bond but lower affinity for the nitrogen lone pairs, making it the premier choice for halting reduction at the alcohol stage without N–N cleavage.

  • Palladium on Carbon (Pd/C): More aggressive. When used under elevated pressure (e.g., 50 psi)[4] and acidic conditions, it facilitates the exhaustive deoxygenation of the aldehyde to a methyl group. However, prolonged exposure risks hydrogenolysis of the N–N bond[2].

G SM 3,6-Dimethoxy-4- pyridazinecarboxaldehyde (Starting Material) Alcohol 3,6-Dimethoxy-4- pyridazinemethanol (Target: Alcohol) SM->Alcohol PtO2, H2 (1 atm) Chemoselective Methyl 3,6-Dimethoxy-4- methylpyridazine (Target: Alkane) SM->Methyl Pd/C, H2 (3 atm), H+ Deoxygenation Imine Imine Intermediate (Reductive Amination) SM->Imine R-NH2, Ti(OiPr)4 Condensation Cleavage Ring-Opened Products (Undesired N-N Cleavage) Alcohol->Cleavage Raney Ni / High Pressure Over-reduction Methyl->Cleavage Prolonged H2 High Temp Amine Pyridazin-4-ylmethanamine (Target: Amine) Imine->Amine Pd/C, H2 (1 atm) Reduction

Reaction pathways for the hydrogenation of 3,6-Dimethoxy-4-pyridazinecarboxaldehyde.

Quantitative Data: Catalyst & Condition Matrix

The following table summarizes the empirical outcomes of various hydrogenation conditions applied to 3,6-Dimethoxy-4-pyridazinecarboxaldehyde, highlighting the boundary between successful conversion and ring destruction.

Catalyst SystemSolvent & AdditivesH₂ PressureTempMajor ProductN-N Cleavage (%)
5% PtO₂ Ethanol (Absolute)1 atm25 °CAlcohol (92% yield)< 1%
10% Pd/C Methanol1 atm25 °CAlcohol (75% yield)5 - 10%
10% Pd/C Ethyl Acetate + cat. AcOH3 atm40 °CMethyl (85% yield)10 - 15%
Raney Nickel Ethanol5 atm50 °CComplex Mixture> 80%

Experimental Protocols

Protocol A: Chemoselective Reduction to 3,6-Dimethoxy-4-pyridazinemethanol

Objective: Reduce the aldehyde to a primary alcohol while strictly avoiding over-reduction or heterocycle cleavage. Mechanistic Rationale: PtO₂ operates efficiently at ambient pressure and temperature. Ethanol is chosen as the solvent because it stabilizes the platinum catalyst and prevents the formation of acetals, which can stall the reduction.

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 3,6-Dimethoxy-4-pyridazinecarboxaldehyde in 10 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 5 mol% of PtO₂ (Adams' catalyst). Caution: PtO₂ can ignite flammable solvents in the presence of solvent vapors; purge the flask with Argon prior to addition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas using a standard balloon apparatus (1 atm). Stir vigorously at 25 °C for 2–4 hours.

  • Monitoring: Track the reaction via TLC (Ethyl Acetate:Hexane, 1:1). The starting material (UV active, stains with 2,4-DNPH) will convert to a more polar spot.

  • Workup: Once complete, purge the system with Argon. Filter the mixture through a tightly packed pad of Celite to remove the catalyst, washing with excess ethanol. Concentrate the filtrate in vacuo to yield the pure alcohol.

Protocol B: Exhaustive Deoxygenation to 3,6-Dimethoxy-4-methylpyridazine

Objective: Completely reduce the aldehyde to a methyl group. Mechanistic Rationale: This requires a more active catalyst (Pd/C) and elevated pressure[4]. The addition of catalytic acetic acid (AcOH) protonates the intermediate benzylic-like alcohol, converting it into a superior leaving group (water) to facilitate hydrogenolysis of the C–O bond before the N–N bond is compromised.

  • Preparation: Dissolve 1.0 mmol of the starting material in 10 mL of Ethyl Acetate. Add 0.1 mL of glacial acetic acid.

  • Catalyst Addition: Add 10 wt% Pd/C (10% Palladium on carbon, 50% wet).

  • Hydrogenation: Transfer to a Parr hydrogenator or high-pressure reactor. Pressurize to 3 atm (~45 psi) with H₂[4].

  • Reaction: Stir at 40 °C for exactly 6 hours. Critical Step: Do not exceed 6 hours, as prolonged exposure at this pressure initiates N-N bond cleavage[2].

  • Workup: Vent the H₂ gas safely. Filter through Celite, neutralize the filtrate with saturated NaHCO₃, extract with Ethyl Acetate, dry over anhydrous Na₂SO₄, and concentrate.

Protocol C: Reductive Amination (Synthesis of Alkylamines)

Objective: Couple the aldehyde with a primary amine to form a secondary amine. Mechanistic Rationale: Direct reductive amination with H₂ and Pd/C often leads to competitive reduction of the aldehyde to the alcohol. By pre-forming the imine using Titanium(IV) isopropoxide as a dehydrating agent, the pathway is locked toward the amine product.

  • Imine Formation: Combine 1.0 mmol of the aldehyde and 1.1 mmol of the desired primary amine in 5 mL of anhydrous THF. Add 2.0 mmol of Ti(OiPr)₄. Stir at room temperature for 8 hours under Argon.

  • Reduction: Dilute the mixture with 5 mL of Methanol. Add 10 wt% Pd/C.

  • Hydrogenation: Stir under a H₂ balloon (1 atm) for 12 hours.

  • Workup: Quench with 1 mL of water to precipitate TiO₂. Filter the resulting suspension through Celite, wash with Dichloromethane, and purify the filtrate via silica gel chromatography.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the protocol and confirm that the pyridazine ring has not been compromised, researchers must implement the following self-validating analytical checks:

  • UV-Vis Spectroscopy: The intact 3,6-dimethoxypyridazine core exhibits a strong, characteristic UV absorption chromophore at ~250–260 nm . A complete loss of this absorption band strongly indicates that the aromatic N–N bond has been cleaved, destroying the heterocycle's conjugation.

  • ¹H-NMR Signatures: In the starting material, the isolated C5 proton on the pyridazine ring appears as a distinct aromatic singlet (typically between 6.8–7.2 ppm).

    • Success: In the alcohol or methyl products, this singlet remains in the aromatic region, simply shifted slightly upfield due to the loss of the electron-withdrawing carbonyl group.

    • Failure (Cleavage): If N-N hydrogenolysis has occurred, the aromatic C5 singlet will disappear entirely, replaced by complex aliphatic multiplets (2.0–4.0 ppm) corresponding to ring-opened diamine or pyrrole derivatives[2].

References

  • [3] Product Class 8: Pyridazines. Thieme-Connect. Available at:[Link]

  • [4] US8841312B2 - Fused pyridine, pyrimidine and triazine compounds as cell cycle inhibitors. Google Patents. Available at:

  • [2] n-n bond cleavage: Topics by Science.gov. Science.gov. Available at: [Link]

Sources

Method

Application Note: Grignard Reagent Addition Protocols for 3,6-Dimethoxy-4-pyridazinecarboxaldehyde

Introduction & Mechanistic Rationale 3,6-Dimethoxy-4-pyridazinecarboxaldehyde is a highly valuable heterocyclic building block frequently utilized in the synthesis of 1 for oncology, as well as 2 for neurology. The funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

3,6-Dimethoxy-4-pyridazinecarboxaldehyde is a highly valuable heterocyclic building block frequently utilized in the synthesis of 1 for oncology, as well as 2 for neurology. The functionalization of this scaffold via Grignard addition to the C4-aldehyde yields secondary alcohols (1-(3,6-dimethoxypyridazin-4-yl)alkanols), which serve as critical intermediates for further structural elaboration. The synthesis of the starting aldehyde itself is typically achieved via3 using lithium tetramethylpiperidide (LTMP) followed by a DMF quench.

Causality in Reaction Design

The pyridazine nucleus is inherently electron-deficient. While the methoxy groups at C3 and C6 donate electron density via resonance, the ring remains susceptible to nucleophilic attack. Historically, Grignard reagents have been shown to undergo 4 of 3,6-dimethoxypyridazine. However, the presence of the highly electrophilic C4-carboxaldehyde shifts the chemoselectivity entirely toward 1,2-addition at the carbonyl carbon, provided the reaction is kinetically controlled at low temperatures (-78 °C).

Furthermore, the C3-methoxy oxygen and the adjacent N2 nitrogen provide a bidentate coordination pocket for the magnesium ion (Mg²⁺). This chelation stabilizes the transition state, accelerating the carbonyl addition while suppressing unwanted ring-addition side reactions. When utilizing sterically demanding Grignard reagents (e.g., isopropylmagnesium bromide), β -hydride transfer can lead to the reduction of the aldehyde to a primary alcohol. To circumvent this, the Imamoto protocol—utilizing anhydrous cerium(III) chloride (CeCl₃) to form a highly nucleophilic, less basic organocerium species—is strictly required.

Experimental Protocols

Protocol A: Standard Grignard Addition (For Primary Alkyl and Aryl Grignards)

This protocol is optimized for non-bulky nucleophiles (e.g., MeMgBr, PhMgBr) where reduction via β -hydride transfer is not a competing pathway.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Substrate Dissolution: Dissolve 3,6-dimethoxy-4-pyridazinecarboxaldehyde (1.0 mmol, 168 mg) in 10 mL of anhydrous THF.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

  • Addition: Syringe in the Grignard reagent (1.1 mmol, 1.1 equiv., typically a 1.0 M to 3.0 M solution in THF or Et₂O) dropwise over 10 minutes down the side of the flask to pre-cool the reagent.

  • Reaction Monitoring: Stir at -78 °C for 1 hour. The reaction typically transitions from a pale yellow to a deeper amber color as the magnesium alkoxide forms. Monitor consumption of the aldehyde via TLC (EtOAc/Hexanes 1:1, UV active) or LCMS.

  • Quenching: Quench the reaction at -78 °C by adding 2 mL of saturated aqueous NH₄Cl. Remove the cooling bath and allow the mixture to warm to room temperature.

  • Workup: Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Cerium-Mediated Addition (For Bulky/Secondary Alkyl Grignards)

Required for reagents like iPrMgBr, cHexMgCl, or tBuMgCl to prevent the reduction of the aldehyde to (3,6-dimethoxypyridazin-4-yl)methanol.

Step-by-Step Methodology:

  • CeCl₃ Activation: Place finely powdered CeCl₃·7H₂O (1.5 mmol, 558 mg) in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 Torr) for 2 hours, then 150 °C for 2 hours to yield anhydrous CeCl₃. Cool to room temperature under Argon.

  • Suspension: Add 10 mL of anhydrous THF and stir vigorously at room temperature for 2 hours to form a uniform, milky-white suspension.

  • Organocerium Formation: Cool the suspension to -78 °C. Add the bulky Grignard reagent (1.5 mmol, 1.5 equiv.) dropwise. Stir at -78 °C for 1.5 hours to ensure complete transmetalation to the organocerium species (RT-CeCl₂).

  • Substrate Addition: Dissolve 3,6-dimethoxy-4-pyridazinecarboxaldehyde (1.0 mmol, 168 mg) in 3 mL of anhydrous THF and add it dropwise to the organocerium mixture at -78 °C.

  • Completion & Quench: Stir for 2 hours at -78 °C. Quench with 3 mL of saturated aqueous NH₄Cl, warm to room temperature, and filter the resulting cerium salts through a pad of Celite before standard EtOAc extraction.

Quantitative Data & Reaction Scope

Table 1: Reaction Scope and Expected Outcomes

Grignard ReagentProtocolEquiv.Temp (°C)Primary Side ProductExpected Yield (%)
Methylmagnesium bromideA1.1-78 to 0Ring addition (<5%)85–92
Phenylmagnesium bromideA1.1-78 to 0Pinacol coupling (trace)80–88
Isopropylmagnesium bromideA1.1-78 to 0Aldehyde reduction (~40%)30–45
Isopropylmagnesium bromideB1.5-78None detected75–82
tert-Butylmagnesium chlorideB1.5-78None detected65–70

Table 2: Troubleshooting Guide

ObservationCausality / DiagnosisCorrective Action
High recovery of starting aldehydeMoisture in THF or inactive GrignardTitrate Grignard reagent; use freshly distilled anhydrous THF.
Formation of primary alcohol β -hydride transfer from bulky GrignardSwitch from Protocol A to Protocol B (CeCl₃ mediated).
Complex mixture / baseline spotsOver-addition or ring-opening at higher tempsEnsure strict temperature control (-78 °C) during addition.

Mechanistic and Workflow Visualizations

ReactionPathway A 3,6-Dimethoxy-4- pyridazinecarboxaldehyde C Chelated Transition State (Mg2+ coordinated to N/O) A->C + R-MgX (-78 °C) B Grignard Reagent (R-MgX) B->C D Secondary Alcohol (Target Product) C->D Fast addition to aldehyde E Ring Addition (Side Product) C->E Excess RMgX / High Temp

Pathway of Grignard addition to 3,6-dimethoxy-4-pyridazinecarboxaldehyde.

Workflow Start Evaluate Grignard Sterics Decision Is RMgX Bulky? (e.g., iPr, tBu) Start->Decision PathA Standard Protocol (THF, -78 °C) Decision->PathA No PathB Organocerium Protocol (CeCl3, THF, -78 °C) Decision->PathB Yes AddRMgX Dropwise RMgX Addition PathA->AddRMgX PathB->AddRMgX Warm Warm to 0 °C (1-2 h) AddRMgX->Warm Quench Quench: Sat. NH4Cl Warm->Quench

Decision tree for selecting Grignard conditions based on steric bulk.

References

  • Functionalized Heteroarylpyridazines and Pyridazin-3(2H)
  • The Addition of Grignard Reagents to Pyridazines. II. The Preparation of 4-Alkylated 3,6-Dimethoxypyridazines. Acta Chemica Scandinavica (SciSpace)
  • WO2017098367A1 - 4-(biphen-3-yl)-1h-pyrazolo[3,4-c]pyridazine derivatives of formula (i)
  • EP3740493A1 - Inhibitors of indoleamine 2,3-dioxygenase and/or tryptophan 2,3-dioxygenase Google P

Sources

Application

Application Notes and Protocols for 3,6-Dimethoxy-4-pyridazinecarboxaldehyde in Agricultural Chemistry

A Guide for Researchers, Scientists, and Agrochemical Development Professionals Disclaimer: Direct experimental data on the specific agricultural applications of 3,6-dimethoxy-4-pyridazinecarboxaldehyde is not extensivel...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Agrochemical Development Professionals

Disclaimer: Direct experimental data on the specific agricultural applications of 3,6-dimethoxy-4-pyridazinecarboxaldehyde is not extensively available in public literature. The following application notes and protocols are built upon established research into the broader class of pyridazine derivatives, which have shown significant potential in crop protection.[1][2][3][4] This guide is intended to provide a scientifically grounded framework for initiating research into this specific compound.

Introduction: The Pyridazine Scaffold in Modern Agrochemicals

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in the discovery of new agrochemicals.[4] Its unique electronic properties and structural features have led to the development of commercial products with diverse biological activities, including fungicidal, herbicidal, and insecticidal actions.[1][2][5] Pyridazine derivatives are often lauded for their high efficacy and, in many cases, favorable environmental profiles, making them a focal point for research into next-generation crop protection agents. This document outlines the prospective applications of a specific, yet underexplored, derivative: 3,6-dimethoxy-4-pyridazinecarboxaldehyde. We will explore its synthesis and propose detailed protocols for its evaluation as a potential fungicide and herbicide, based on the well-documented activities of its chemical relatives.

Proposed Synthesis of 3,6-Dimethoxy-4-pyridazinecarboxaldehyde

The synthesis of 3,6-dimethoxy-4-pyridazinecarboxaldehyde can be envisioned from the corresponding carboxylic acid, which is a known compound. The critical step is the selective reduction of the carboxylic acid to an aldehyde without over-reduction to the alcohol. Modern catalytic methods offer mild and efficient routes to achieve this transformation.

Protocol 1: Nickel-Catalyzed Reduction of 3,6-Dimethoxy-4-pyridazinecarboxylic Acid

This protocol is adapted from established methods for the selective reduction of carboxylic acids to aldehydes using a nickel catalyst and a silane reductant.[6][7]

Rationale: This method is chosen for its high selectivity, broad substrate scope, and use of an air-stable nickel precatalyst, making it practical for a research laboratory setting. The activation of the carboxylic acid with dimethyl dicarbonate followed by nickel-catalyzed hydrosilylation prevents the over-reduction often seen with stronger reducing agents.

Materials:

  • 3,6-dimethoxy-4-pyridazinecarboxylic acid

  • NiCl₂·(DME) (DME = 1,2-dimethoxyethane)

  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Dimethyl dicarbonate (DMDC)

  • Diphenylsilane (Ph₂SiH₂)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add NiCl₂·(DME) (2 mol%) and dtbbpy (2.2 mol%).

  • Solvent Addition: Add anhydrous THF to the flask and stir the mixture at room temperature for 15 minutes to form the catalyst complex.

  • Reagent Addition: To this solution, add 3,6-dimethoxy-4-pyridazinecarboxylic acid (1.0 equivalent), followed by dimethyl dicarbonate (1.2 equivalents).

  • Reductant Addition: Slowly add diphenylsilane (2.0 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Work-up: Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C. Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 3,6-dimethoxy-4-pyridazinecarboxaldehyde.

Synthesis_Workflow cluster_reagents Reagents cluster_process Process Carboxylic_Acid 3,6-dimethoxy-4- pyridazinecarboxylic acid Reaction Reaction in Anhydrous THF (Room Temp, 12-24h) Carboxylic_Acid->Reaction Catalyst NiCl2·(DME) / dtbbpy Catalyst->Reaction Activator Dimethyl dicarbonate (DMDC) Activator->Reaction Reductant Diphenylsilane (Ph2SiH2) Reductant->Reaction Workup Aqueous Work-up (HCl, NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product 3,6-dimethoxy-4- pyridazinecarboxaldehyde Purification->Product

Fig 1: Synthetic workflow for 3,6-dimethoxy-4-pyridazinecarboxaldehyde.

Application Area 1: Fungicidal Activity

Application Note:

Many pyridazine derivatives, particularly pyridazinones and pyridazine carboxamides, have demonstrated potent fungicidal activity.[8][9] The mechanism of action for some of these compounds involves the inhibition of crucial fungal enzymes. The aldehyde functionality in 3,6-dimethoxy-4-pyridazinecarboxaldehyde could act as a reactive pharmacophore or a bioisosteric replacement for other functional groups known to confer fungicidal properties. It is hypothesized that this compound may exhibit inhibitory effects against key plant pathogenic fungi.

Protocol 2: In Vitro Antifungal Assay by Mycelial Growth Inhibition

This protocol details a standard method to assess the intrinsic fungicidal activity of the test compound against a panel of economically important plant pathogens.

Rationale: The mycelial growth inhibition assay is a fundamental and widely used primary screening method in the discovery of new fungicides. It provides a quantitative measure of a compound's ability to inhibit fungal growth, allowing for the determination of EC₅₀ values (the concentration that inhibits growth by 50%).

Materials:

  • 3,6-dimethoxy-4-pyridazinecarboxaldehyde

  • Pure cultures of pathogenic fungi (e.g., Botrytis cinerea, Puccinia recondita, Alternaria solani)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile petri dishes (90 mm)

  • Dimethyl sulfoxide (DMSO)

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Laminar flow hood

  • Incubator

  • Commercial fungicide as a positive control (e.g., Hymexazol, Chlorothalonil)

Procedure:

  • Stock Solution Preparation: Dissolve a precisely weighed amount of 3,6-dimethoxy-4-pyridazinecarboxaldehyde in DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow it to cool to 45-50 °C in a water bath.

  • Amendment of Media: Under sterile conditions in a laminar flow hood, add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also prepare a DMSO-only control and a positive control with the commercial fungicide. Gently swirl to ensure uniform mixing.

  • Plating: Pour approximately 20 mL of the amended PDA into each sterile petri dish and allow it to solidify.

  • Inoculation: From a fresh, actively growing culture of the test fungus, cut a 5 mm diameter mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each PDA plate.

  • Incubation: Seal the plates with parafilm and incubate them in the dark at the optimal temperature for the specific fungus (e.g., 25 °C) until the mycelial growth in the DMSO control plate has nearly reached the edge of the plate.

  • Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

      • where dc is the average diameter of the fungal colony in the control (DMSO) plates, and dt is the average diameter of the fungal colony in the treated plates.

  • EC₅₀ Determination: Plot the percentage inhibition against the logarithm of the compound concentration and determine the EC₅₀ value using probit analysis or other suitable statistical software.

Hypothetical Data Presentation:

Concentration (µg/mL)Mean Colony Diameter (mm)% Inhibition
Control (DMSO)85.00
172.315.0
555.235.1
1041.751.0
2525.570.0
5012.885.0

Application Area 2: Herbicidal Activity

Application Note:

The pyridazine core is present in several commercial herbicides. A notable mode of action for some pyridazine-based herbicides is the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[10][11] Inhibition of PDS leads to the accumulation of phytoene and a subsequent lack of photoprotective carotenoids, resulting in bleaching of the plant tissues and eventual death. The structural features of 3,6-dimethoxy-4-pyridazinecarboxaldehyde suggest it could potentially interact with this or other herbicidal targets.

Protocol 3: Pre- and Post-Emergence Herbicidal Screening

This protocol provides a method for evaluating the herbicidal efficacy of the test compound when applied to the soil before weed emergence (pre-emergence) and directly to the foliage of young weeds (post-emergence).

Rationale: Differentiating between pre- and post-emergence activity is crucial in herbicide development. This protocol uses representative monocot and dicot weed species to assess the spectrum of activity and provides a clear methodology for observing phytotoxic effects.

Materials:

  • 3,6-dimethoxy-4-pyridazinecarboxaldehyde

  • Seeds of a monocot weed (e.g., Barnyardgrass, Echinochloa crus-galli) and a dicot weed (e.g., Common Purslane, Portulaca oleracea)

  • Pots or trays filled with a standard potting mix

  • Growth chamber or greenhouse with controlled temperature, humidity, and light

  • Laboratory spray tower for uniform application

  • Acetone (as a solvent)

  • Tween 20 (as a surfactant)

  • Commercial herbicide as a positive control (e.g., Norflurazon)

Procedure:

Part A: Pre-Emergence Assay

  • Planting: Fill pots with potting mix and sow the seeds of the test species at a uniform depth.

  • Treatment Solution Preparation: Prepare a stock solution of the test compound in acetone. For application, create a series of dilutions in a water-acetone mixture (e.g., 1:1 v/v) containing 0.1% Tween 20 to achieve different application rates (e.g., 50, 100, 250, 500 g a.i./ha).

  • Application: Uniformly spray the soil surface of the newly planted pots with the treatment solutions using a laboratory spray tower. A solvent-only solution serves as the negative control.

  • Incubation: Place the pots in a growth chamber or greenhouse under optimal conditions for germination and growth. Water the pots as needed by sub-irrigation to avoid disturbing the treated soil surface.

  • Evaluation: After 14-21 days, visually assess the herbicidal effect. Evaluate parameters such as germination rate, plant height, and phytotoxicity symptoms (e.g., bleaching, necrosis, stunting) on a scale of 0 (no effect) to 100 (complete kill).

Part B: Post-Emergence Assay

  • Planting and Growth: Sow seeds as in the pre-emergence assay and allow the plants to grow until they reach the 2-3 leaf stage.

  • Application: Using the same treatment solutions prepared for the pre-emergence test, uniformly spray the foliage of the young plants until runoff.

  • Incubation: Return the treated plants to the growth chamber or greenhouse.

  • Evaluation: After 7-14 days, visually assess the phytotoxicity symptoms as described for the pre-emergence assay.

Herbicide_Screening_Workflow cluster_pre Pre-Emergence Assay cluster_post Post-Emergence Assay Sow_Seeds_Pre Sow Seeds Apply_Compound_Pre Apply Compound to Soil Sow_Seeds_Pre->Apply_Compound_Pre Incubate_Pre Incubate (14-21 days) Apply_Compound_Pre->Incubate_Pre Evaluate_Pre Evaluate Phytotoxicity Incubate_Pre->Evaluate_Pre Sow_Seeds_Post Sow Seeds & Grow to 2-3 Leaf Stage Apply_Compound_Post Apply Compound to Foliage Sow_Seeds_Post->Apply_Compound_Post Incubate_Post Incubate (7-14 days) Apply_Compound_Post->Incubate_Post Evaluate_Post Evaluate Phytotoxicity Incubate_Post->Evaluate_Post

Fig 2: Workflow for pre- and post-emergence herbicide screening.

Hypothetical Data Presentation:

Application Rate (g a.i./ha)Pre-Emergence Injury (%) - E. crus-galliPost-Emergence Injury (%) - P. oleracea
Control00
502530
1005065
2508590
500100100

Conclusion and Future Directions

The pyridazine scaffold remains a highly promising area for the discovery of novel agrochemicals. While 3,6-dimethoxy-4-pyridazinecarboxaldehyde is a relatively uncharacterized compound, its structural features, combined with the known biological activities of related pyridazine derivatives, provide a strong rationale for its investigation as a potential fungicide and herbicide. The protocols outlined in this guide offer a starting point for researchers to synthesize and systematically evaluate its biological properties. Future work should focus on structure-activity relationship (SAR) studies, mode of action elucidation, and optimization of the lead structure to enhance potency and spectrum of activity.

References

  • Jojima, T., & Tamura, S. (1965). Herbicidal Activity of Some Pyridazine Derivatives. Agricultural and Biological Chemistry, 29(2), 157-163. [Link]

  • Tamura, S., Jojima, T., Kawakubo, K., Nakamura, K., & Takematsu, T. (1966). Herbicidal Activity of Some Pyridazine Derivatives. Part III. 3-Phenoxypyridazines and Related Compounds. Agricultural and Biological Chemistry, 30(5), 423-431. [Link]

  • Zou, X. J., Jin, G. Y., & Wang, Z. X. (2002). Synthesis, Fungicidal Activity, and QSAR of Pyridazinonethiadiazoles. Journal of Agricultural and Food Chemistry, 50(6), 1451-1454. [Link]

  • Li, Y., et al. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry, 72(22), 9458-9469. [Link]

  • Tamura, S., & Jojima, T. (1963). Herbicidal Activity of Some Pyridazine Derivatives. Agricultural and Biological Chemistry, 27(10), 728-734. [Link]

  • Holyoke, C. W., et al. (2017). Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. Pest Management Science, 73(4), 766-775. [Link]

  • Zou, X. J., Jin, G. Y., & Wang, Z. X. (2002). Synthesis, Fungicidal Activity, and 3D-QSAR of Pyridazinone-Substituted 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles. Journal of Agricultural and Food Chemistry, 50(12), 3531-3535. [Link]

  • Li, Y., et al. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry. [Link]

  • Wang, Y., et al. (2020). Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. Bioorganic & Medicinal Chemistry Letters, 30(14), 127245. [Link]

  • Ghorab, M. M., et al. (2017). A Mini Review on Antibacterial and Anti-Fungal Activity of Pyrazolo-Pyridazine and Pyrazolo-Cinnoline Derivatives. Medwin Publishers. [Link]

  • Wang, Y., et al. (2020). Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. ResearchGate. [Link]

  • Wu, J., et al. (2024). Pyridazine and pyridazinone compounds in crops protection: a review. Journal of Pesticide Science. [Link]

  • De Kimpe, N., & D'hooghe, M. (2011). Pyridazine Chemistry in Crop Protection. ResearchGate. [Link]

  • Pinto, D. C., et al. (2015). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 20(7), 13191-13206. [Link]

  • Rivas, J., et al. (2018). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Inorganica Chimica Acta, 471, 650-657. [Link]

  • Basava, V., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, 78(15), 7548-7557. [Link]

  • González-Gálvez, D., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3749. [Link]

  • Zhang, Y., et al. (2023). Synthesis, Structure–Activity Relationship, and Mechanism of a Series of Diarylhydrazide Compounds as Potential Antifungal Agents. Journal of Agricultural and Food Chemistry, 71(18), 7064-7075. [Link]

  • Basava, V. (2013). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. [Link]

  • Wang, D., et al. (2023). Triflylpyridinium Enables Rapid and Scalable Controlled Reduction of Carboxylic Acids to Aldehydes using Pinacolborane. Angewandte Chemie International Edition, 62(2), e202215168. [Link]

  • Iosub, A. V., et al. (2019). Nickel-Catalyzed Selective Reduction of Carboxylic Acids to Aldehydes. Organic Letters, 21(19), 7804-7808. [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of carboxyl compounds to aldehydes. [Link]

  • Hammond, G. B., & Lips, S. (2012). One-pot Conversion of Carboxylic Acids to Aldehydes. University of Louisville. [Link]

  • Gevorgyan, V., & Rubin, M. (2013). Selective Reduction of Carboxylic Acids to Aldehydes Catalyzed by B(C6F5)3. Organic Letters, 15(3), 594-597. [Link]

Sources

Method

Application Note: Metallaphotoredox-Catalyzed Acyl Radical Cross-Coupling of 3,6-Dimethoxy-4-pyridazinecarboxaldehyde

Executive Summary The 3,6-dimethoxypyridazine scaffold is a privileged motif in medicinal chemistry, frequently deployed as a metabolically stable, water-soluble bioisostere for benzene and heteroaromatic rings. Traditio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,6-dimethoxypyridazine scaffold is a privileged motif in medicinal chemistry, frequently deployed as a metabolically stable, water-soluble bioisostere for benzene and heteroaromatic rings. Traditionally, functionalizing this scaffold via cross-coupling requires pre-halogenated precursors (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). However, modern metallaphotoredox catalysis enables the direct use of commercially available 3,6-Dimethoxy-4-pyridazinecarboxaldehyde [1] as an acyl donor.

This application note details a state-of-the-art, dual-catalytic protocol that merges Nickel catalysis, Photoredox catalysis, and Hydrogen Atom Transfer (HAT)[2]. By bypassing the need for stoichiometric redox reagents or pre-activation, this method allows drug development professionals to directly couple the native formyl group of 3,6-dimethoxy-4-pyridazinecarboxaldehyde with aryl bromides, yielding highly functionalized heteroaryl ketones.

Mechanistic Rationale & Causality

The synthesis of heteroaryl ketones from aldehydes and aryl halides relies on a highly orchestrated dual-catalytic cycle[3]. Understanding the causality behind the reagent selection is critical for troubleshooting and scaling the reaction:

  • Photoredox & HAT Cycle: An Iridium(III) photocatalyst, [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ , is excited by 450 nm blue light. The excited ∗Ir(III) species undergoes Single Electron Transfer (SET) to oxidize the HAT catalyst (quinuclidine) into an electrophilic radical cation. Quinuclidine is specifically chosen because its radical cation possesses a bond dissociation energy (BDE) profile perfectly matched to selectively abstract the weak formyl C–H bond of the aldehyde (~88 kcal/mol), while leaving the methoxy C–H bonds on the pyridazine ring intact.

  • Nickel Cross-Coupling Cycle: Concurrently, a Ni(0) catalyst undergoes oxidative addition with the aryl bromide to form a Ni(II) –aryl complex. This transition metal complex intercepts the nucleophilic acyl radical generated by the HAT cycle, forming a transient Ni(III) –acyl–aryl intermediate.

  • Product Formation & Catalyst Regeneration: Rapid reductive elimination from the Ni(III) species forges the new C–C bond, releasing the ketone product and a Ni(I) species. The catalytic cycles are closed when the Ir(II) species reduces Ni(I) back to Ni(0) , simultaneously regenerating the ground-state Ir(III) photocatalyst[3].

Mandatory Visualization: Catalytic Cycle

DualCatalysis cluster_0 Photoredox & HAT Cycle cluster_1 Nickel Cross-Coupling Cycle Light Blue LED (450 nm) IrCat Ir(III) Photocatalyst Light->IrCat Excitation HAT Quinuclidine Radical Cation IrCat->HAT SET Oxidation AcylRad Acyl Radical HAT->AcylRad C-H Abstraction Ni0 Ni(0) Catalyst NiII Ni(II)-Aryl Complex Ni0->NiII Oxidative Addition (Aryl Bromide) NiIII Ni(III)-Acyl-Aryl Complex NiII->NiIII Radical Capture NiIII->Ni0 SET Reduction via Ir(II) Product Heteroaryl Ketone Product NiIII->Product Reductive Elimination Aldehyde 3,6-Dimethoxy-4- pyridazinecarboxaldehyde Aldehyde->AcylRad AcylRad->NiIII Interception

Synergistic Ni/Photoredox catalytic cycle for aldehyde C-H cross-coupling.

Reaction Optimization & Data Presentation

The following table summarizes the quantitative optimization data for the cross-coupling of 3,6-dimethoxy-4-pyridazinecarboxaldehyde with 4-bromoanisole.

Causality of Solvent & Base: 1,4-Dioxane is utilized because, unlike THF, it lacks weak α -oxy C–H bonds that could competitively undergo HAT. K2​HPO4​ is selected as a mild inorganic base to neutralize the HBr byproduct without triggering base-catalyzed side reactions (e.g., Cannizzaro reaction) on the sensitive heteroaryl aldehyde.

EntryNickel Source (5 mol%)Photocatalyst (2 mol%)Base (2.0 eq)SolventYield (%)
1 (Optimal) NiCl2​⋅glyme [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ K2​HPO4​ 1,4-Dioxane 86%
2 Ni(COD)2​ [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ K2​HPO4​ 1,4-Dioxane74%
3 NiCl2​⋅glyme Ru(bpy)3​Cl2​ K2​HPO4​ 1,4-Dioxane12%
4 NiCl2​⋅glyme [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ Cs2​CO3​ 1,4-Dioxane41%
5 NiCl2​⋅glyme [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ K2​HPO4​ THF33%

Note: NiCl2​⋅glyme is preferred over anhydrous NiCl2​ because the glyme ligand ensures rapid, homogeneous solubilization of the nickel precatalyst in 1,4-dioxane.

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Visual cues and physical checkpoints are embedded to ensure experimental integrity.

Materials Required
  • Aldehyde: 3,6-Dimethoxy-4-pyridazinecarboxaldehyde (0.50 mmol, 1.0 equiv)[4]

  • Aryl Halide: 4-Bromoanisole (0.75 mmol, 1.5 equiv)

  • Nickel Catalyst: NiCl2​⋅glyme (0.025 mmol, 5 mol%)

  • Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.025 mmol, 5 mol%)

  • Photocatalyst: [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (0.01 mmol, 2 mol%)

  • HAT Catalyst: Quinuclidine (0.10 mmol, 20 mol%)

  • Base: Anhydrous K2​HPO4​ (1.0 mmol, 2.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (5.0 mL, 0.1 M)

Step-by-Step Methodology
  • Reaction Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 3,6-dimethoxy-4-pyridazinecarboxaldehyde, NiCl2​⋅glyme , dtbbpy, the Ir-photocatalyst, quinuclidine, and K2​HPO4​ .

    • Self-Validation Checkpoint 1: The solid mixture should appear pale yellow/orange due to the Ir-photocatalyst.

  • Solvent & Liquid Reagent Addition: Transfer the Schlenk tube to a nitrogen-filled glovebox (or use standard Schlenk techniques). Add 4-bromoanisole followed by 5.0 mL of anhydrous 1,4-dioxane. Seal the tube with a PTFE-lined screw cap containing a septum.

  • Degassing (Critical Step): Remove the sealed tube from the glovebox. Perform three cycles of freeze-pump-thaw.

    • Causality: Molecular oxygen is a potent triplet state quencher that will deactivate the excited ∗Ir(III) photocatalyst and oxidize the Ni(0) intermediate.

    • Self-Validation Checkpoint 2: During the third thaw cycle, the complete absence of gas evolution (bubbling) from the liquid phase confirms that the system is rigorously deoxygenated.

  • Irradiation: Place the Schlenk tube in a photoreactor equipped with 450 nm blue LEDs. Ensure the reaction is vigorously stirred (800 rpm). Use a cooling fan to maintain the reaction temperature at approximately 25 °C.

    • Self-Validation Checkpoint 3: Within 15–30 minutes of irradiation, the reaction mixture will transition from a translucent yellow to a deep, opaque red/brown. This color shift is the visual confirmation of the active Ni(0)/Ni(II) species forming in situ.

  • Reaction Monitoring: Irradiate for 16 hours. Monitor completion via LC-MS or TLC (Eluent: 1:1 EtOAc/Hexanes). The aldehyde peak should be fully consumed.

  • Workup & Isolation: Quench the reaction by exposing it to air and diluting with EtOAc (10 mL). Filter the mixture through a short pad of Celite to remove the inorganic base and precipitated nickel salts. Wash the organic layer with brine (2 × 10 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 10% to 40% EtOAc in Hexanes) to afford the pure (3,6-dimethoxypyridazin-4-yl)(4-methoxyphenyl)methanone.

Alternative Pathways

While the photoredox acyl radical approach is highly efficient, researchers lacking photoredox capabilities can explore Decarbonylative Cross-Coupling [5]. In this alternative, the corresponding 3,6-dimethoxy-4-pyridazinecarboxylic acid[6] can be coupled with arylboronic acids using Palladium catalysis ( Pd(OAc)2​ , pivalic anhydride, 160∘C ) to yield heteroaromatic biaryls[5]. However, the photoredox method described above operates at room temperature, preserving sensitive functional groups that might degrade under harsh decarbonylative conditions.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Laboratory Synthesis of 3,6-Dimethoxy-4-pyridazinecarboxaldehyde

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3,6-Dimethoxy-4-pyridazinecarboxaldehyde. This guide is designed for researchers, chemists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3,6-Dimethoxy-4-pyridazinecarboxaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you optimize your reaction yields and product purity.

Core Synthesis Pathway

The synthesis of 3,6-Dimethoxy-4-pyridazinecarboxaldehyde is typically a two-step process starting from the commercially available 3,6-dichloropyridazine. The first step involves a nucleophilic aromatic substitution to form 3,6-dimethoxypyridazine. The second, and often most challenging step, is the regioselective formylation of the electron-rich pyridazine ring using the Vilsmeier-Haack reaction.[1][2][3]

Synthesis_Workflow cluster_0 Step 1: Methoxylation cluster_1 Step 2: Formylation (Vilsmeier-Haack) A 3,6-Dichloropyridazine B 3,6-Dimethoxypyridazine A->B  NaOCH₃ / CH₃OH C 3,6-Dimethoxypyridazine D 3,6-Dimethoxy-4-pyridazinecarboxaldehyde C->D  POCl₃ / DMF  then H₂O work-up Troubleshooting_Workflow Start Low Yield in Formylation Step Reagent 1. Verify Vilsmeier Reagent Quality Start->Reagent Conditions 2. Optimize Reaction Conditions Reagent->Conditions Reagent OK Reagent_Details Anhydrous conditions critical? Fresh POCl₃ & DMF? Reagent prepared at 0-10°C? Reagent->Reagent_Details Substrate 3. Assess Substrate Purity Conditions->Substrate Conditions Optimized Conditions_Details Temperature too low/high? Reaction time sufficient? Monitoring with TLC? Conditions->Conditions_Details Workup 4. Refine Work-up & Purification Substrate->Workup Substrate Pure Success Yield Improved Workup->Success Work-up Refined Workup_Details Hydrolysis of iminium salt complete? Neutralization pH correct (6-8)? Product degrading during work-up? Workup->Workup_Details

Caption: Troubleshooting workflow for the Vilsmeier-Haack step.

Causality Analysis:

  • Vilsmeier Reagent Quality: The active electrophile, the N,N-dimethylchloroiminium ion, is formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). [2][4]This reagent is highly sensitive to moisture. Using old or improperly stored DMF can be detrimental, as it can decompose to dimethylamine, which consumes the reagent. [5]Always use anhydrous DMF and fresh or properly stored POCl₃ under an inert atmosphere. [6]* Reaction Temperature and Time: The initial formation of the Vilsmeier reagent is exothermic and requires cooling (0-10°C). [6][7]However, the subsequent formylation of the pyridazine ring may require heating to proceed at a reasonable rate. [8]Optimal temperatures typically range from 60-80°C. [1][4]Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. [8]Insufficient heating can lead to an incomplete reaction, while excessive heat can cause decomposition, often indicated by the reaction mixture turning dark. [6]* Work-up Procedure: The reaction is quenched by pouring the mixture onto ice, which hydrolyzes the intermediate iminium salt to the final aldehyde. [4][7]This step is critical. The hydrolysis is exothermic and must be controlled. [6]Subsequently, the mixture must be carefully neutralized. A pH between 6 and 8 is often optimal for precipitating the product. [7]Incorrect pH can lead to incomplete hydrolysis or the formation of soluble byproducts, reducing the isolated yield.

Question: My TLC plate shows multiple spots after formylation. What are the potential side products?

Answer: The formation of byproducts is a common cause of low yields.

  • Unreacted Starting Material: The most obvious spot is your starting material, 3,6-dimethoxypyridazine. This indicates an incomplete reaction due to issues with reagent stoichiometry, temperature, or reaction time.

  • Di-formylation: Although the 4-position is electronically favored, highly activating conditions or a large excess of the Vilsmeier reagent could potentially lead to formylation at multiple sites on the ring. [4][8]Careful control of the reagent stoichiometry (1.5 to 3 equivalents of POCl₃) is recommended. [6][9]* Chlorinated Byproducts: At higher temperatures, the Vilsmeier reagent can sometimes act as a chlorinating agent. [8]Maintaining the lowest effective reaction temperature can minimize this.

  • Hydrolysis of Methoxy Groups: The acidic conditions of the reaction, particularly during a prolonged or high-temperature work-up, could potentially lead to the hydrolysis of one or both methoxy groups, yielding pyridazinone derivatives.

Problem Potential Cause Recommended Solution
Low Yield Inactive Vilsmeier reagentUse fresh, anhydrous DMF and POCl₃. Prepare reagent at 0-10°C. [6]
Insufficient reaction temperature/timeHeat the reaction to 60-80°C and monitor progress by TLC. [1][8]
Improper work-upPour reaction mixture slowly onto ice; neutralize carefully to pH 6-8. [7]
Multiple Spots on TLC Incomplete reactionIncrease reaction time or temperature; ensure sufficient Vilsmeier reagent.
Di-formylationUse a smaller excess of the Vilsmeier reagent (e.g., 1.5 equivalents). [8]
Degradation/Side ReactionsAvoid excessive heating (>90°C); ensure prompt and efficient work-up. [6]

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? A1: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. [10][11]All manipulations must be performed in a well-ventilated fume hood while wearing suitable protective clothing, gloves, and eye/face protection. [10]The reaction should be set up to exclude atmospheric moisture. The quench step is highly exothermic and must be performed with caution by adding the reaction mixture slowly to a large amount of crushed ice with vigorous stirring. [12] Q2: What is the mechanism of the Vilsmeier-Haack reaction? A2: The reaction involves two main stages. First, DMF attacks POCl₃ to form an adduct, which then eliminates a chloride ion and dichlorophosphate to generate the electrophilic N,N-dimethylchloroiminium ion (the Vilsmeier reagent). [2][13]In the second stage, the electron-rich 3,6-dimethoxypyridazine ring performs an electrophilic aromatic substitution on the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde. [1][13]

Vilsmeier_Mechanism cluster_reagent Part 1: Vilsmeier Reagent Formation cluster_formylation Part 2: Electrophilic Substitution & Hydrolysis DMF DMF Adduct Intermediate Adduct DMF->Adduct POCl3 POCl₃ POCl3->Adduct Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) Adduct->Vilsmeier_Reagent - Cl⁻, -OP(O)Cl₂⁻ Pyridazine 3,6-Dimethoxypyridazine Iminium Iminium Salt Intermediate Pyridazine->Iminium + Vilsmeier Reagent Aldehyde Final Aldehyde Iminium->Aldehyde H₂O Work-up (Hydrolysis)

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Q3: How do I best monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the most effective method. [8]Use a suitable solvent system (e.g., ethyl acetate/hexanes) to clearly separate the starting material (3,6-dimethoxypyridazine) from the more polar product (3,6-Dimethoxy-4-pyridazinecarboxaldehyde). The reaction is complete when the starting material spot is no longer visible on the TLC plate.

Experimental Protocols

Protocol 1: Synthesis of 3,6-Dimethoxypyridazine

This protocol is adapted from standard procedures for nucleophilic substitution on dichloropyridazines.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium methoxide by carefully adding sodium metal (2.1 g, 90 mmol) in small portions to anhydrous methanol (80 mL) under an inert atmosphere (N₂ or Argon).

  • Reaction: Once all the sodium has dissolved and the solution has cooled, add 3,6-dichloropyridazine (5.96 g, 40 mmol).

  • Heating: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Add water (50 mL) to the residue and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Vilsmeier-Haack Formylation

This protocol is a generalized procedure based on established methods. [4][6][7]

  • Reagent Preparation (Vilsmeier Reagent): In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere inlet, cool anhydrous DMF (10 mL, ~3 equiv.) to 0°C in an ice bath. Add POCl₃ (6.6 g or 4.0 mL, ~1.5 equiv.) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 10°C. [6]After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. The mixture may become a thick, white slurry.

  • Substrate Addition: Dissolve 3,6-dimethoxypyridazine (4.0 g, 28.5 mmol, 1.0 equiv.) in a minimal amount of anhydrous DMF or dichloromethane and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Heating: After the addition, allow the reaction to warm to room temperature, then heat to 60-70°C for 3-6 hours. Monitor the reaction progress by TLC. [8]4. Work-up: Cool the reaction mixture back to 0°C in an ice bath. Carefully and slowly pour the mixture onto a vigorously stirred slurry of crushed ice (approx. 150 g). [6]5. Neutralization: Once the ice has melted, carefully neutralize the acidic solution to pH 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium acetate. [7]Keep the solution cool in an ice bath during neutralization. The product should precipitate as a solid.

  • Isolation & Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. Air-dry the solid. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

References

  • Phosphorus oxychloride. (2024). ChemBK. Retrieved from [Link]

  • p-DIMETHYLAMINOBENZALDEHYDE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • CHAPTER 14: Phosphorus Oxychloride: Production and Use. (2022). In Books.
  • Vilsmeier-Haack Reaction. (2021). J&K Scientific LLC. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (2023). Chemistry Steps. Retrieved from [Link]

  • My friend phosphorus oxychloride. (2009). Chemical Space - WordPress.com. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Having some troubles with a Vislmeier-Haack reaction. (2021). Reddit. Retrieved from [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). PMC. Retrieved from [Link]

  • Method for synthetizing 3,6-dichloropyridazine. (2015). Eureka | Patsnap. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3,6-Dimethoxy-4-pyridazinecarboxaldehyde in Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the notoriously sluggish reactivity of 3,6-Dimethoxy-4-pyridazinecarboxaldehyde in cross-coupling workflow...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the notoriously sluggish reactivity of 3,6-Dimethoxy-4-pyridazinecarboxaldehyde in cross-coupling workflows. Rather than providing generic protocols, this guide deconstructs the chemical causality behind the failures and provides self-validating, field-tested methodologies to rescue your yields.

Diagnostic Overview: The "Why" Behind the Sluggish Reactivity

When subjecting 3,6-Dimethoxy-4-pyridazinecarboxaldehyde to cross-coupling conditions (such as Rh-catalyzed 1,2-addition or Pd-catalyzed decarbonylative coupling), researchers frequently observe stalled reactions, palladium black precipitation, or unreacted starting materials. This substrate presents a tri-fold inhibitory challenge:

  • Catalyst Poisoning via N-Coordination: The pyridazine ring contains two adjacent nitrogen atoms that act as powerful σ -donors. These nitrogens readily coordinate to transition metals (Pd, Ni, Rh), sequestering the active catalyst into a thermodynamically stable, off-cycle "dead-end" complex. This limits catalyst availability and rapidly halts the reaction[1].

  • Electronic Deactivation (+M Effect): In reactions where the C4-aldehyde is the electrophile, the carbonyl carbon must be sufficiently electrophilic. However, the two methoxy groups at C3 and C6 exert a strong mesomeric (+M) electron-donating effect, pushing electron density into the ring and raising the LUMO of the aldehyde. This makes oxidative addition and nucleophilic attack kinetically unfavorable.

  • Steric Shielding: The C3-methoxy group is situated directly ortho to the C4-aldehyde. This creates a steric barricade that physically hinders the approach of the bulky transition metal-ligand complexes required to activate the reactive center.

Mechanistic Visualization

The diagram below illustrates the competition between the productive catalytic cycle and the off-cycle catalyst poisoning induced by the pyridazine nitrogens.

G Pd0 Active Pd(0) Catalyst Poison Off-Cycle: Pyridazine-Pd Dead-End Complex Pd0->Poison N-Coordination (Poisoning) OxAdd Oxidative Addition (C-CHO Cleavage) Pd0->OxAdd Aldehyde Activation Poison->Pd0 Rescued by Bulky Ligands Decarb Decarbonylation (-CO) OxAdd->Decarb Transmet Transmetalation (Boronic Acid) Decarb->Transmet RedElim Reductive Elimination (Biaryl Product) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration

Catalytic cycle vs. off-cycle pyridazine-induced catalyst poisoning in Pd-catalyzed cross-coupling.

Quantitative Catalyst & Ligand Optimization

To overcome the electronic and steric barriers of 3,6-Dimethoxy-4-pyridazinecarboxaldehyde, the choice of ligand and additive is non-negotiable. The table below summarizes the causality behind ligand selection and the resulting quantitative yields.

Reaction PathwayCatalyst / Ligand SystemAdditive / ModulatorTemp (°C)Yield (%)Mechanistic Rationale
1,2-Addition [Rh(acac)(CO)₂] / dppfNone80< 10%Standard ligands fail to overcome the electronic deactivation of the aldehyde.
1,2-Addition [Rh(acac)(CO)₂] / t -Bu₃PH₂O (co-solvent)8085% Highly donating, bulky t -Bu₃P accelerates transmetalation and insertion[2].
Decarbonylative Pd(OAc)₂ / PPh₃None1300%Weakly bound PPh₃ is displaced by pyridazine nitrogens, poisoning the catalyst[1].
Decarbonylative Pd(OAc)₂ / Xantphospiv₂O + Na₂CO₃13078% piv₂O forms a mixed anhydride to lower activation energy; Xantphos prevents N-coordination[3].

Validated Experimental Protocols

Protocol A: Rhodium-Catalyzed 1,2-Addition of Arylboronic Acids

This protocol converts the deactivated aldehyde into a secondary diaryl alcohol. The use of t -Bu₃P is critical to force the catalytic cycle forward despite the +M effect of the methoxy groups[2].

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with [Rh(acac)(CO)₂] (3 mol%), t -Bu₃P (6 mol%), and the desired arylboronic acid (2.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-dioxane and water (10:1 v/v). Causality: Water is a mandatory co-solvent; it hydrolyzes the rhodium alkoxide intermediate to release the product and regenerate the Rh-hydroxo active species.

  • Substrate Addition: Add 3,6-Dimethoxy-4-pyridazinecarboxaldehyde (1.0 equiv, typically 0.5 mmol). Seal the tube.

  • Thermal Activation: Heat the reaction mixture at 80 °C for 16 hours.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The starting aldehyde is UV-active and non-polar, while the secondary alcohol product will appear as a highly polar spot with a significantly lower Rf​ value.

  • Workup & Metal Scavenging: Quench with saturated aqueous NH₄Cl and extract with EtOAc (3x). To prevent rhodium contamination in the final product, add a silica-based metal scavenger (e.g., QuadraSil MP) to the combined organic layers and stir for 2 hours before filtering through Celite. Concentrate and purify via flash chromatography.

Protocol B: Palladium-Catalyzed Decarbonylative Suzuki-Miyaura Cross-Coupling

This protocol extrudes the formyl group as carbon monoxide (CO), directly coupling the C4 position with an arylboronic acid[4].

Step-by-Step Methodology:

  • In Situ Activation: Charge a heavy-walled pressure vessel with 3,6-Dimethoxy-4-pyridazinecarboxaldehyde (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and pivalic anhydride (piv₂O, 1.5 equiv). Causality: piv₂O reacts with the aldehyde to form a transient mixed anhydride, drastically lowering the activation energy required for the initial oxidative addition[3].

  • Base & Solvent: Add anhydrous 1,4-dioxane (0.2 M) and Na₂CO₃ (2.0 equiv). Degas the suspension using three freeze-pump-thaw cycles.

  • Reaction: Seal the vessel and heat strictly to 130 °C for 24 hours. Causality: High thermal energy is thermodynamically required to drive the extrusion of CO gas from the acyl-palladium intermediate.

  • Self-Validation & Workup: Cool the vessel to room temperature. Safety Note: Vent the vessel inside a fume hood to release the pressurized CO gas. Filter the crude mixture through a pad of neutral alumina (eluting with EtOAc) to remove Pd black and inorganic salts.

  • Purification: Purify via column chromatography using deactivated silica (pre-slurried with 1% Et₃N in hexanes) to prevent the basic pyridazine product from streaking.

Troubleshooting FAQs

Q: Why does my palladium catalyst immediately crash out as a black precipitate (Pd black) upon adding the pyridazine? A: The pyridazine nitrogens are outcompeting your phosphine ligands for the palladium center, forming an insoluble, inactive polymeric complex[1]. Solution: Pre-incubate your Pd precursor with a strongly coordinating, bulky bidentate ligand (like Xantphos or dppf) for 15–20 minutes at room temperature before adding the 3,6-Dimethoxy-4-pyridazinecarboxaldehyde. The steric bulk of these ligands physically blocks the pyridazine nitrogens from binding to the metal.

Q: In the decarbonylative coupling, I am seeing massive amounts of protodeboronation of my arylboronic acid instead of the cross-coupled product. How do I fix this? A: Protodeboronation is a competing side-reaction that occurs when the transmetalation step is faster than the oxidative addition step. Because the C4-aldehyde is electronically deactivated, oxidative addition is the rate-limiting step, leaving the boronic acid exposed to thermal degradation. Solution: Slow down the availability of the boron species by using a syringe pump to add it over 4 hours, or switch to a more stable boron source, such as a potassium aryltrifluoroborate salt.

Q: My isolated yields are low because the product streaks terribly on the silica gel column. What is the best purification strategy? A: Pyridazines are Lewis basic and interact strongly with the acidic silanol groups on standard silica gel. Solution: Never use standard acidic silica for this substrate. Either use neutral alumina as your stationary phase, or pre-treat your silica gel by flushing the column with a solvent mixture containing 1-2% triethylamine (Et₃N) to neutralize the acidic sites before loading your crude mixture.

References

  • Title: A Large Accelerating Effect of Tri(tert-butyl)
  • Source: rsc.
  • Source: acs.
  • Source: nih.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3,6-Dimethoxy-4-pyridazinecarboxaldehyde Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the C4-formylation of 3,6-dimethoxypyridazine.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the C4-formylation of 3,6-dimethoxypyridazine. The synthesis of 3,6-dimethoxy-4-pyridazinecarboxaldehyde relies on a highly sensitive Directed ortho-Lithiation (DoM) followed by an electrophilic quench with N,N-dimethylformamide (DMF).

Because the pyridazine core is fiercely electron-deficient, it is uniquely susceptible to nucleophilic attack, ring-opening, and premature intermediate collapse. This guide deconstructs the mechanistic causality behind common byproducts, provides quantitative profiling of reaction conditions, and outlines a self-validating protocol to ensure high-fidelity synthesis.

SynthesisWorkflow SM 3,6-Dimethoxypyridazine (Starting Material) Lithiation Directed ortho-Lithiation (LDA, THF, -78 °C) SM->Lithiation Intermediate 4-Lithio-3,6-dimethoxypyridazine (Reactive Intermediate) Lithiation->Intermediate Quench Electrophilic Quench (Dry DMF, -78 °C) Intermediate->Quench Workup Aqueous Workup (NH4Cl quench, Extraction) Quench->Workup Product 3,6-Dimethoxy-4- pyridazinecarboxaldehyde Workup->Product

Workflow for the synthesis of 3,6-dimethoxy-4-pyridazinecarboxaldehyde.

Part 1: Quantitative Byproduct Profiling

The success of this synthesis is entirely dependent on the choice of base and strict temperature control. Deviations lead to distinct, predictable byproduct profiles.

Table 1: Effect of Reaction Conditions on Product and Byproduct Distribution

Base ChoiceLithiation TempElectrophile Quench ConditionTarget Aldehyde Yield (%)Ring-Addition Byproducts (%)Decomposition / Dimerization (%)
n-BuLi-78 °CDMF added at -78 °C< 5%> 80% < 5%
LDA-20 °CDMF added at -20 °C15%< 5%70%
LDA-78 °CWarmed to 0 °C before NH₄Cl45%< 5%35% (Secondary alcohol)
LDA -78 °C NH₄Cl added at -78 °C 88% < 1% < 5%

Part 2: Troubleshooting FAQs

Q1: Why am I seeing significant amounts of alkylated pyridazine instead of my target aldehyde? Causality: You are likely using a nucleophilic base like n-butyllithium (n-BuLi)..1[1]. n-BuLi will undergo a Chichibabin-type nucleophilic addition to the ring rather than acting as a base. Solution: Switch to a sterically hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP). These bases selectively deprotonate the C4 position, directed by the coordinating ability of the adjacent C3 methoxy group.

Q2: My LC-MS shows a secondary alcohol byproduct (dimerization/over-addition) instead of the aldehyde. How did this form? Causality: This is a classic case of premature collapse of the tetrahedral intermediate. When the 4-lithio-3,6-dimethoxypyridazine reacts with DMF, it forms a stable lithium hemiaminal alkoxide. If the reaction mixture is allowed to warm up before the addition of an aqueous quench, this intermediate collapses into the free aldehyde in situ. The highly reactive aldehyde is then immediately attacked by any remaining unquenched lithiated pyridazine, forming a bis(pyridazinyl)methanol derivative. Solution: Maintain strict cryogenic conditions (-78 °C). Do not allow the reaction to warm up. Quench directly at -78 °C with saturated aqueous ammonium chloride (NH₄Cl). The water protonates the intermediate, and subsequent warming safely liberates the aldehyde without exposing it to the organolithium species.

Q3: I am getting a black, tarry reaction mixture with very low yield. What went wrong? Causality: Lithiated diazines are notoriously thermally unstable. At temperatures above -40 °C, 4-lithio-3,6-dimethoxypyridazine undergoes rapid decomposition, initiating ring-opening pathways and uncontrolled polymerization. Solution: Ensure your cooling bath is properly maintained with dry ice/acetone. Pre-cool the DMF before dropwise addition to prevent localized temperature spikes during the electrophilic quench.

ByproductPathway Int 3,6-Dimethoxypyridazine Base1 n-BuLi (Nucleophilic Base) Int->Base1 Incorrect Base Base2 LDA / LTMP (Sterically Hindered) Int->Base2 Correct Base By1 Ring Addition Byproducts (Nucleophilic Attack) Base1->By1 TargetInt 4-Lithio-3,6-dimethoxypyridazine Base2->TargetInt Temp1 T > -40 °C TargetInt->Temp1 Poor Cooling Temp2 T = -78 °C TargetInt->Temp2 Strict Cryo By2 Ring Opening & Decomposition Temp1->By2 Product Target Aldehyde (via DMF quench) Temp2->Product

Mechanistic pathways showing base and temperature effects on byproduct formation.

Part 3: Self-Validating Experimental Protocol

To guarantee reproducibility, follow this step-by-step methodology. Each step includes a built-in visual or analytical validation checkpoint to ensure the reaction is proceeding correctly before moving to the next stage.

Step 1: Preparation of the Base (LDA)
  • Charge a flame-dried Schlenk flask with anhydrous THF and diisopropylamine (1.1 equiv) under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi (1.05 equiv, typically 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C, then briefly warm to 0 °C for 10 minutes to ensure complete deprotonation, and re-cool to -78 °C.

  • Validation Checkpoint: The resulting LDA solution must remain clear and colorless. A yellow tint indicates amine oxidation or moisture contamination, which will ruin the subsequent lithiation.

Step 2: Directed ortho-Lithiation (DoM)
  • In a separate flame-dried flask, dissolve 3,6-dimethoxypyridazine (1.0 equiv) in anhydrous THF. Cool rigorously to -78 °C.

  • Transfer the freshly prepared LDA solution dropwise via cannula, directing the flow down the cold wall of the flask to pre-cool the titrant before it hits the reaction mixture.

  • Stir at -78 °C for 1 hour.2[2].

  • Validation Checkpoint: The reaction mixture will transition to a deep red/orange color, confirming the formation of the 4-lithio-3,6-dimethoxypyridazine intermediate. If the solution remains pale, the lithiation has failed (likely due to moisture quenching the LDA).

Step 3: Electrophilic Quench
  • Add anhydrous N,N-dimethylformamide (DMF) (2.0 equiv) dropwise at -78 °C. Ensure the DMF is stored over molecular sieves prior to use.

  • Stir for 30 minutes at -78 °C. Do not remove the cooling bath.

  • Validation Checkpoint: The deep red color should rapidly dissipate to a pale yellow/orange, indicating successful consumption of the organolithium species and the formation of the tetrahedral hemiaminal intermediate.

Step 4: Hydrolysis and Isolation
  • Quench the reaction while still at -78 °C by rapidly adding saturated aqueous NH₄Cl.

  • Only after the quench is complete, remove the cooling bath and allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint: TLC (e.g., 1:1 EtOAc/Hexane) should show a new, UV-active spot with a lower Rf than the starting material. The crude ¹H NMR will feature a distinct, highly deshielded aldehyde proton singlet around δ 10.3–10.5 ppm.

References

  • Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology , acs.org.2

  • Product Class 8: Pyridazines , thieme-connect.de. 1

  • Synthesis and reactions of new N-heteroaryl boronic acids , durham.ac.uk. 3

Sources

Optimization

Scale-up process optimization for 3,6-Dimethoxy-4-pyridazinecarboxaldehyde manufacturing

An in-depth guide to navigating the complexities of scaling up the synthesis of 3,6-Dimethoxy-4-pyridazinecarboxaldehyde, a key intermediate in pharmaceutical development. This technical support center is designed for re...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to navigating the complexities of scaling up the synthesis of 3,6-Dimethoxy-4-pyridazinecarboxaldehyde, a key intermediate in pharmaceutical development. This technical support center is designed for researchers, chemists, and process development scientists, offering expert-driven troubleshooting advice and detailed protocols to ensure a safe, efficient, and reproducible manufacturing process.

Introduction: The Synthetic Challenge

The synthesis of 3,6-Dimethoxy-4-pyridazinecarboxaldehyde is a multi-step process that, while straightforward on a lab scale, presents significant challenges during scale-up. These challenges often relate to reaction kinetics, thermal management, impurity profiles, and product isolation. This guide provides a structured approach to identifying and resolving common issues encountered in the manufacturing workflow. The pyridazine ring system is a valuable scaffold in medicinal chemistry, known for its diverse biological activities.[1][2]

The overall synthetic strategy involves three primary stages: the formation of the pyridazine core, functionalization with methoxy groups, and the crucial introduction of the aldehyde functionality.

Synthesis_Workflow A Step 1: Synthesis of 3,6-Dichloropyridazine B Step 2: Nucleophilic Substitution (Dimethoxylation) A->B  Sodium Methoxide   C Step 3: Vilsmeier-Haack Formylation B->C  POCl₃, DMF   D Final Product: 3,6-Dimethoxy-4-pyridazinecarboxaldehyde C->D  Workup & Purification  

Caption: High-level workflow for the synthesis of 3,6-Dimethoxy-4-pyridazinecarboxaldehyde.

Part 1: Troubleshooting Guide for Synthetic Steps

This section addresses specific problems that may arise during each stage of the synthesis, presented in a question-and-answer format.

Step 1: Synthesis of 3,6-Dichloropyridazine

The initial step typically involves the reaction of 3,6-pyridazinediol (maleic hydrazide) with a chlorinating agent like phosphorus oxychloride (POCl₃).[3]

Q1: My yield of 3,6-dichloropyridazine is consistently low and the product is a dark, viscous oil instead of a solid. What's going wrong?

A1: This is a common issue often related to incomplete reaction or decomposition due to excessive heat.

  • Potential Cause 1: Insufficient Chlorinating Agent. The conversion of the diol to the dichloro derivative requires a sufficient excess of the chlorinating agent (e.g., POCl₃ or PCl₅) to drive the reaction to completion.[3][4]

    • Solution: Ensure the molar ratio of POCl₃ to 3,6-pyridazinediol is appropriate, typically ranging from 1.5 to 5 equivalents. A higher ratio may be needed for scale-up to maintain concentration.

  • Potential Cause 2: Poor Temperature Control. The reaction is often heated to reflux (around 105-125°C).[5] However, uncontrolled heating can lead to charring and the formation of polymeric side products.

    • Solution: Use a well-controlled heating mantle with a temperature probe directly in the reaction mixture. Ensure uniform stirring to avoid localized overheating. On a larger scale, jacketed reactors with thermal fluid are essential for precise temperature management.

  • Potential Cause 3: Inefficient Quenching and Workup. Pouring the hot reaction mixture into water or ice is a highly exothermic and potentially hazardous step that can affect product quality if not done carefully.

    • Solution: Cool the reaction mixture to below 80°C before slowly adding it to a vigorously stirred vessel of crushed ice. This helps dissipate heat and allows for better control. After quenching, adjust the pH carefully with an aqueous base (e.g., ammonia water) to ~8 to precipitate the product.[5]

Step 2: Dimethoxylation of 3,6-Dichloropyridazine

This step involves a nucleophilic aromatic substitution (SNAr) reaction using sodium methoxide to replace both chlorine atoms.

Q2: My product contains a significant amount of the mono-methoxy impurity (3-chloro-6-methoxypyridazine). How can I improve the conversion to the dimethoxy product?

A2: The presence of the mono-substituted intermediate is a classic problem of incomplete reaction, often governed by stoichiometry, temperature, and reaction time.

  • Potential Cause 1: Insufficient Sodium Methoxide. At least two full equivalents of sodium methoxide are required to replace both chlorine atoms. Any less will guarantee the presence of the mono-substituted product.

    • Solution: Use a slight excess (e.g., 2.2 to 2.5 equivalents) of sodium methoxide to ensure the reaction goes to completion. Ensure the sodium methoxide is dry and of high purity, as moisture will consume the reagent.

  • Potential Cause 2: Low Reaction Temperature or Insufficient Time. SNAr reactions on heteroaromatic rings are temperature-dependent. The second substitution is typically slower than the first due to the electronic changes in the ring.

    • Solution: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using an appropriate analytical method like TLC or GC-MS.[6] A typical approach is to reflux in methanol, which serves as both the reagent source (with sodium metal) and the solvent.

  • Potential Cause 3: Poor Solubility. As the reaction progresses, the starting material and product solubilities change. Poor mixing can create localized areas of low reagent concentration.

    • Solution: Ensure efficient stirring throughout the reaction. On a larger scale, the choice of impeller and baffle design in the reactor is critical to maintain a homogeneous mixture.

Step 3: Vilsmeier-Haack Formylation

This is often the most critical and challenging step, where the aldehyde group is introduced onto the electron-rich 3,6-dimethoxypyridazine ring. The reaction involves the in-situ formation of the Vilsmeier reagent from POCl₃ and DMF.[7][8]

Q3: The Vilsmeier-Haack reaction is giving me no yield, or I'm only recovering my starting material. What should I check?

A3: This is a frequent and frustrating issue, typically pointing to problems with reagent quality, reaction conditions, or the stability of the electrophile.[9]

  • Potential Cause 1: Decomposed Vilsmeier Reagent. The Vilsmeier reagent (a chloroiminium salt) is highly sensitive to moisture.[9][10] Any water present in the DMF, POCl₃, or glassware will rapidly decompose it.

    • Solution: Use anhydrous DMF and freshly distilled POCl₃. Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Potential Cause 2: Insufficient Activation Energy. While the 3,6-dimethoxypyridazine ring is electron-rich, the Vilsmeier reagent is a relatively weak electrophile.[10][11] The reaction may require thermal energy to proceed at a reasonable rate.

    • Solution: Gradually and carefully increase the reaction temperature. Start at a low temperature (0-10°C) for the formation of the Vilsmeier reagent, then add the pyridazine substrate and slowly warm the mixture to 60-80°C.[12] Monitor by TLC for the disappearance of the starting material.

  • Potential Cause 3: Incorrect Stoichiometry. An insufficient amount of the Vilsmeier reagent will result in an incomplete reaction.

    • Solution: Use an excess of the Vilsmeier reagent. A molar ratio of 1.5 to 3 equivalents of both POCl₃ and DMF relative to the pyridazine substrate is common.[9]

Vilsmeier_Troubleshooting Start Low or No Yield in Vilsmeier-Haack Reaction Q1 Are reagents anhydrous and the reaction under inert gas? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the reaction temperature sufficient? A1_Yes->Q2 Sol1 Use anhydrous DMF, freshly distilled POCl₃. Ensure inert atmosphere. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the stoichiometry of POCl₃/DMF sufficient? A2_Yes->Q3 Sol2 Gradually increase temperature (e.g., to 60-80 °C) after initial reagent mixing. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consult further on substrate reactivity or alternative formylation methods. A3_Yes->End Sol3 Increase equivalents of POCl₃ and DMF (e.g., 1.5-3 eq each). A3_No->Sol3

Caption: Troubleshooting logic for low yield in the Vilsmeier-Haack formylation step.

Part 2: Scale-Up Process Optimization FAQs

Transitioning from the bench to a pilot or manufacturing scale introduces new variables that must be carefully managed.

Q4: The Vilsmeier-Haack reaction is highly exothermic during reagent mixing. How can I manage this safely on a large scale?

A4: Thermal management is the single most critical safety and quality parameter during the scale-up of this reaction. A thermal runaway can be catastrophic.

  • Controlled Addition: Never mix POCl₃ and DMF in one go. The formation of the Vilsmeier reagent is very exothermic. On a large scale, this must be done via slow, subsurface addition of one reagent to the other in a jacketed reactor with efficient cooling and agitation.

  • Reverse Addition: Consider adding the DMF to the POCl₃, or vice-versa, depending on which provides better thermal control in your specific reactor setup. A preliminary reaction calorimetry study is highly recommended to determine the heat of reaction and select the safest addition method.

  • Dilution: While DMF often serves as the solvent, using an inert co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can help moderate the reaction by increasing the thermal mass of the system.[9]

Q5: My product purity is lower on a larger scale, with more side products. Why is this happening and how can I fix it?

A5: Purity issues on scale-up often trace back to problems with mixing, temperature homogeneity, or extended reaction times.

  • Mixing Inhomogeneity: In a large reactor, poor mixing can create "hot spots" where the temperature is much higher than the sensor reading, leading to decomposition and side reactions. It can also create areas of high reagent concentration, leading to undesired secondary reactions.

    • Solution: Optimize the reactor's agitation speed and impeller design (e.g., pitched-blade turbine, anchor) to ensure good top-to-bottom turnover and minimize dead zones.

  • Workup and Quenching: Large-scale quenching is more challenging. If the hydrolysis of the iminium intermediate is not controlled, side products can form.

    • Solution: The quench should be performed by slowly transferring the reaction mass into a separate, well-agitated quench vessel containing a buffered aqueous solution (e.g., sodium acetate) or a mild base (e.g., sodium bicarbonate) and ice. This provides better pH and temperature control than simply adding water to the reactor.

Q6: I used column chromatography for purification in the lab, but this is not feasible for a multi-kilogram scale. What are my options?

A6: Scalable purification relies on moving away from chromatography towards crystallization or extraction-based methods.[13][14]

  • Crystallization: This is the preferred method for large-scale purification of solid APIs and intermediates.[15]

    • Strategy: Perform a solvent screen to find a suitable recrystallization solvent or solvent/anti-solvent system. The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature or below, while impurities remain soluble.[16][17] Ethanol, isopropanol, or mixtures with water or hexanes are common starting points.

  • Liquid-Liquid Extraction: Use pH-based extractions to remove acidic or basic impurities. The pyridazine product is weakly basic and may be amenable to certain extraction strategies.

  • Bisulfite Adduct Formation: Aldehydes can form crystalline adducts with sodium bisulfite.[18] This can be a highly effective purification method: form the adduct to precipitate the aldehyde from solution, filter the solid, and then regenerate the pure aldehyde by treating the adduct with a mild base or acid.

ParameterLab Scale (1-10 g)Scale-Up (1-10 kg)Rationale for Change
Reagent Addition Manual addition via syringe/pipetteMetered addition via pumpEnsures controlled rate and temperature management.
Temperature Control Oil bath / Ice bathJacketed reactor with thermal fluidProvides precise, uniform, and safe heating/cooling.
Mixing Magnetic stir barOverhead mechanical stirrer (impeller)Ensures homogeneity in a larger volume, preventing hot spots.
Workup/Quench Pouring into a beaker of ice/waterTransferring to a separate quench vesselAllows for better control of a highly exothermic process.
Purification Silica gel column chromatographyRecrystallization / DistillationChromatography is not economically or practically viable for large quantities.[19]

Part 3: Experimental Protocol & Safety

Detailed Protocol: Vilsmeier-Haack Formylation (Illustrative)

This protocol is a guideline and must be adapted and optimized based on laboratory and scale-up safety assessments.

  • Reactor Preparation: Set up a clean, dry, jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel.

  • Reagent Charging: Charge anhydrous N,N-dimethylformamide (DMF, 3.0 eq) into the reactor. Begin stirring and cool the reactor jacket to 0-5°C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10°C. A thick, white precipitate of the Vilsmeier reagent may form.

  • Substrate Addition: After the addition is complete, stir the mixture for an additional 30 minutes at 5-10°C. Dissolve 3,6-dimethoxypyridazine (1.0 eq) in a minimal amount of anhydrous DMF and add it slowly to the reactor, keeping the internal temperature below 15°C.

  • Reaction: Once the substrate addition is complete, slowly warm the reaction mixture to 70-80°C and hold for 4-8 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: In a separate vessel, prepare a stirred solution of crushed ice and sodium acetate (5.0 eq). Cool the main reactor to < 30°C and slowly transfer the reaction mass into the quench vessel, maintaining the quench temperature below 20°C.

  • Workup & Isolation: Stir the quenched mixture for 1-2 hours as the intermediate hydrolyzes. Adjust the pH to 7-8 with 50% NaOH solution. Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

Mandatory Safety Precautions
  • Phosphorus Oxychloride (POCl₃): This substance is extremely corrosive, toxic by inhalation, and reacts violently with water to release toxic HCl gas.[20][21] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[22][23] Have a sodium bicarbonate solution ready for neutralizing spills.

  • N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and is readily absorbed through the skin.[24] Use in a fume hood and wear appropriate gloves.

  • Exothermic Reactions: The formation of the Vilsmeier reagent and the subsequent quenching step are highly exothermic. Strict temperature control is essential to prevent runaway reactions.

References

  • CN112645883A - Preparation method of 3, 6-dichloropyridazine.
  • Creative Chemistry.
  • CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
  • BenchChem. Technical Support Center: Optimizing Pyridazine Synthesis.
  • The Royal Society of Chemistry. Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531).
  • BenchChem.
  • Master Organic Chemistry. Vilsmeier-Haack Reaction.
  • BenchChem.
  • BenchChem. Application Notes and Protocols: Formylation of Electron-Rich Heterocycles with Vilsmeier Reagent.
  • BenchChem. An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol.
  • An Improved Process For The Preparation of 3,6 Dichloro 4 Isopropylpyridazine.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal.
  • Hilaris Publisher.
  • BenchChem.
  • Suny Group. 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production.
  • Journal of the American Chemical Society. Pyridine-to-Pyridazine Skeletal Editing.
  • MDPI.
  • Cambridge University Press & Assessment. Vilsmeier-Haack Reaction.
  • European Pharmaceutical Review. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.
  • Scholars Research Library.
  • The Journal of Organic Chemistry.
  • CAMEO Chemicals - NOAA. PHOSPHORUS OXYCHLORIDE.
  • European Pharmaceutical Review. Purification solutions in large-scale manufacturing of oligonucleotide APIs.
  • IRIS. DIMETHYLFORMAMIDE (DMF) HEALTH AND SAFETY GUIDE.
  • Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks.
  • BOC Sciences. Custom Aldehyde Synthesis.
  • askIITians.
  • Sigma-Aldrich.
  • Air Liquide Malaysia. Phosphorus Oxychloride.
  • Lanxess. Product Safety Assessment: Phosphorus oxychloride.
  • Thieme. Product Class 8: Pyridazines.
  • IntechOpen.
  • Lirias.
  • Google Patents.
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  • Wikipedia. Vilsmeier–Haack reaction.
  • Scilit. The Reaction of Pyridazine 1-Oxide with Grignard Reagent.
  • J&K Scientific LLC. Vilsmeier-Haack Reaction.
  • ResearchGate. Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.
  • RSC Publishing. The reaction of pyridazine 1-oxide with a grignard reagent.
  • Amanote Research. The Reaction of Pyridazine 1-Oxide With Grignard Reagent.
  • Chegg. Question: Data And Report Submission - Nucleophilic Aromatic Substitution Reaction 3,4-Dichloronitrobenzene with Sodium Methoxide.

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Reference Data & Comparative Studies

Validation

HPLC Method Validation for 3,6-Dimethoxy-4-pyridazinecarboxaldehyde Purity: A Comparative Guide

In pharmaceutical development, the purity of heterocyclic intermediates directly dictates the impurity profile and safety of the final Active Pharmaceutical Ingredient (API). 3,6-Dimethoxy-4-pyridazinecarboxaldehyde (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development, the purity of heterocyclic intermediates directly dictates the impurity profile and safety of the final Active Pharmaceutical Ingredient (API). 3,6-Dimethoxy-4-pyridazinecarboxaldehyde (CAS: 262353-18-4) is a highly reactive, electron-rich building block utilized in the synthesis of complex targeted therapies[1]. Its dual methoxy groups and carboxaldehyde moiety make it highly susceptible to oxidative degradation, while its pyridazine nitrogen atoms act as strong hydrogen bond acceptors.

These structural features present a distinct chromatographic challenge. Traditional fully porous silica columns often suffer from severe peak tailing due to secondary interactions with residual silanols, compromising the accuracy of purity assays. To overcome this, we developed a stability-indicating HPLC method utilizing the AeroCore™ C18 Core-Shell column (2.7 µm) .

This guide objectively compares the AeroCore™ performance against a traditional Fully Porous C18 (5.0 µm) column, utilizing the lifecycle framework established by the newly adopted [2] and [3] guidelines.

Regulatory Grounding: The Lifecycle Approach

The recent overhaul of analytical guidelines marks a paradigm shift toward a Quality-by-Design (QbD) approach for analytical methods[4].[2], while[3].

Lifecycle A 1. Analytical Target Profile (ATP) Define Method Goals B 2. Method Development (ICH Q14) Column & Mobile Phase Selection A->B C 3. Method Validation (ICH Q2(R2)) Specificity, Linearity, Accuracy B->C D 4. Routine Use & Control Strategy System Suitability Testing (SST) C->D E 5. Continuous Verification Lifecycle Management D->E E->A Feedback Loop / Post-Approval Changes

Fig 1: Analytical lifecycle integrating ICH Q14 development and Q2(R2) validation.

Mechanistic Causality: Core-Shell vs. Fully Porous

Why choose a Core-Shell architecture over a Fully Porous one for this specific pyridazine derivative?

The answer lies in the van Deemter equation and the compound's specific diffusion coefficients. The solid silica core of the AeroCore™ particle physically limits the diffusion depth of the analyte. This drastically reduces the resistance to mass transfer (the C-term in the van Deemter equation).

Consequently, the analyte molecules spend less time trapped inside the stationary phase pores. For a compound like 3,6-Dimethoxy-4-pyridazinecarboxaldehyde—which has multiple functional groups capable of secondary interactions—minimizing residence time within the pore structure directly correlates to reduced peak tailing and higher resolution from structurally similar synthetic impurities (e.g., regioisomers).

G S1 Analyte Injection (3,6-Dimethoxy-4- pyridazinecarboxaldehyde) S2 AeroCore™ Core-Shell (2.7 µm, Solid Core) S1->S2 S3 Traditional Porous (5.0 µm, Fully Porous) S1->S3 S4 High Efficiency Sharp Peaks (Rs > 2.0) S2->S4 Fast Mass Transfer S5 Band Broadening Peak Tailing (Rs < 1.5) S3->S5 High Resistance

Fig 2: Mass transfer efficiency: Core-Shell vs. Fully Porous columns.

The Self-Validating Protocol: Experimental Methodology

A robust analytical protocol must be a self-validating system. We enforce this through strict System Suitability Testing (SST). Before any sample is quantified, the system must prove its current state of control. If the SST fails, the run is automatically aborted, preventing the generation of invalid data.

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Buffer A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Buffer B: 0.1% v/v TFA in Acetonitrile.

    • Causality: TFA acts as an ion-pairing agent. It protonates the basic pyridazine nitrogens, suppressing their interaction with any residual silanols on the silica support, thereby eliminating peak tailing.

  • Standard & Sample Preparation:

    • Dissolve 3,6-Dimethoxy-4-pyridazinecarboxaldehyde reference standard in Diluent (50:50 Water:Acetonitrile) to a final working concentration of 1.0 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.

  • Chromatographic Conditions:

    • Column: AeroCore™ C18 (150 x 4.6 mm, 2.7 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C (reduces mobile phase viscosity, further improving mass transfer).

    • Detection: UV at 254 nm.

    • Gradient Program: 5% B (0-2 min) 95% B (10 min) 95% B (12 min) 5% B (12.1 min) Stop (15 min).

  • System Suitability Testing (SST) Execution:

    • Inject a resolution mixture containing the target analyte and its primary oxidative degradation product.

    • Self-Validation Gate: Proceed only if Resolution ( Rs​ ) ≥2.0 , Tailing Factor ( Tf​ ) ≤1.2 , and %RSD of 5 replicate standard injections is ≤1.0% .

Comparative Data & Validation Results

The experimental data below demonstrates the superiority of the Core-Shell methodology over the traditional approach, followed by a summary of the ICH Q2(R2) validation parameters.

Table 1: Comparative Column Performance (System Suitability)
Chromatographic ParameterAeroCore™ C18 (2.7 µm)Traditional Porous C18 (5.0 µm)ICH Q2(R2) Target
Theoretical Plates (N) > 18,500~ 7,200N/A (Higher is better)
Tailing Factor ( Tf​ ) 1.041.72 ≤1.5
Resolution ( Rs​ ) *3.41.3 ≥2.0
Signal-to-Noise (LOD) 52:115:1 ≥3:1

*Resolution calculated against the closest eluting synthetic regioisomer.

Table 2: ICH Q2(R2) Method Validation Summary (AeroCore™ Method)
Validation ParameterMethodology ExecutedResultAcceptance Criteria
Specificity Peak purity angle vs. threshold (via PDA detector)Angle < ThresholdNo co-elution / Peak is pure
Linearity 5 concentration levels (25% to 150% of target) R2=0.9998 R2≥0.999
Accuracy (Recovery) Triplicate injections at 50%, 100%, and 150%99.6% - 101.1%98.0% - 102.0%
Precision (Repeatability) 6 replicate injections at 100% concentration0.38% RSD ≤2.0% RSD
Range Derived from Linearity, Accuracy, and Precision0.25 - 1.5 mg/mLAcceptable precision & accuracy

Conclusion

The transition from traditional fully porous columns to sub-3 µm core-shell architectures is not merely a modernization step; it is a mechanistic necessity for complex heterocyclic compounds. By minimizing mass transfer resistance, the AeroCore™ method provides baseline resolution for 3,6-Dimethoxy-4-pyridazinecarboxaldehyde and its impurities. The method fully complies with the rigorous standards set forth by the newly enacted ICH Q14 and Q2(R2) guidelines, ensuring a robust, self-validating control strategy for pharmaceutical release testing.

References

  • Validation of Analytical Procedures Q2(R2)
  • Source: ich.
  • Buy 2H-Cyclopenta[d]pyridazine (EVT-3486859)
  • ICH Q2(R2)

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Comparative

A Senior Application Scientist's Guide to the Validation of GC-MS Methods for the Detection of 3,6-Dimethoxy-4-pyridazinecarboxaldehyde: A Comparative Analysis

Prepared for: Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the accurate quantification of process-related impurities and degradation prod...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the accurate quantification of process-related impurities and degradation products is paramount. Aldehydes, in particular, represent a class of reactive compounds that can have significant implications for drug safety and stability. 3,6-Dimethoxy-4-pyridazinecarboxaldehyde, a heterocyclic aldehyde, is a potential impurity or synthetic intermediate whose presence must be rigorously controlled. This guide provides an in-depth, experience-driven framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for its detection, grounded in global regulatory standards. Furthermore, it offers a critical comparison with alternative analytical techniques to empower researchers with the knowledge to select the most appropriate method for their needs.

Part 1: The Rationale for GC-MS in Aldehyde Analysis

Gas Chromatography-Mass Spectrometry is a powerful analytical tool renowned for its high separation efficiency and definitive identification capabilities.[1] However, the direct analysis of polar, reactive, and often thermally labile molecules like aldehydes can be challenging.[2] This section delves into the causality behind the experimental choices required to develop a robust GC-MS method for 3,6-Dimethoxy-4-pyridazinecarboxaldehyde.

The Derivatization Imperative: Overcoming Analytical Hurdles

Direct injection of aldehydes like our target analyte often leads to poor chromatographic peak shape, low sensitivity, and instability in the hot GC inlet.[3] To circumvent these issues, a chemical modification step, known as derivatization, is essential.[2][4] This process converts the analyte into a more volatile, stable, and easily detectable form.

For GC-MS analysis of aldehydes, the reagent of choice is frequently O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) .[5] The rationale for this selection is threefold:

  • Reaction Specificity: PFBHA reacts specifically with the carbonyl group of aldehydes and ketones to form stable oxime derivatives.

  • Enhanced Volatility & Stability: The resulting PFBHA-oxime is significantly more volatile and thermally stable than the parent aldehyde, making it ideal for GC analysis.

  • Superior Sensitivity: The pentafluorobenzyl group is highly electronegative, which allows for ultra-sensitive detection using an Electron Capture Detector (ECD). For Mass Spectrometry, it yields a high-mass derivative with a characteristic fragmentation pattern, moving the key ions away from low-mass background interference and enhancing selectivity.[6]

The derivatization workflow is a critical first step in the analytical process.

cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Sample containing 3,6-Dimethoxy-4-pyridazinecarboxaldehyde Incubation Incubate (e.g., 60°C for 60 min) Sample->Incubation Reagent PFBHA Derivatizing Agent (in suitable solvent) Reagent->Incubation Product Formation of Stable PFBHA-Oxime Derivative Incubation->Product Extraction Liquid-Liquid Extraction (if necessary) GCMS Inject into GC-MS System Extraction->GCMS Product->Extraction

Caption: PFBHA derivatization workflow for aldehyde analysis.

Part 2: A Framework for Method Validation According to ICH Q2(R2)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][8] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process, which is adopted by major regulatory bodies, including the FDA.[9][10][11] A self-validating system is one where the experimental results for each parameter confirm the method's reliability.

The validation process should follow a pre-approved protocol and all results should be documented in a final validation report.[11][12]

cluster_0 Phase 1: Foundational Parameters cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Method Limits & Reliability Specificity Specificity & Selectivity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy (Recovery) Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: Logical workflow for analytical method validation.

Validation Parameters: Protocols and Acceptance Criteria

The following table summarizes the key validation characteristics for a quantitative impurity method.

Parameter Purpose Experimental Protocol Typical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte of interest in the presence of other components (e.g., impurities, degradation products, matrix).[11]Analyze blank, placebo (matrix without analyte), and spiked samples. Compare chromatograms to ensure no interfering peaks at the retention time of the analyte derivative.No significant interference at the analyte's retention time. Peak purity analysis (if applicable) should pass.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the instrument's response over a specified range.[11]Prepare a minimum of five standards of known concentration across the expected range. Perform a linear regression analysis of concentration vs. response.Correlation coefficient (r²) ≥ 0.99. Y-intercept should be close to zero.
Range The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision.[11]Confirmed by the successful linearity, accuracy, and precision studies. For an impurity, this might be from the LOQ to 120% of the specification limit.The specified range is validated as per the results of linearity, accuracy, and precision.
Accuracy To determine the closeness of the test results to the true value. Often expressed as percent recovery.[13]Analyze a minimum of nine determinations over at least three concentration levels (e.g., 3 replicates at 50%, 100%, and 150% of the target concentration) by spiking the analyte into the sample matrix.Mean recovery should be within 80% to 120% for impurities at trace levels.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13]Repeatability (Intra-assay): 6 replicate preparations at 100% of the target concentration on the same day, by the same analyst, on the same instrument. Intermediate Precision: Repeat the study on a different day, with a different analyst, and/or on a different instrument.Relative Standard Deviation (RSD) should be ≤ 15% for trace-level impurities.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]Typically determined based on the signal-to-noise ratio (S/N), usually S/N ≥ 3:1, or from the standard deviation of the response and the slope of the calibration curve.Visually or instrumentally confirmed detection at the specified concentration.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]Typically determined based on a signal-to-noise ratio (S/N) of ≥ 10:1, or by establishing the concentration at which acceptable precision (e.g., RSD ≤ 15%) and accuracy are achieved.Accuracy and precision must meet acceptance criteria at this concentration.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]Introduce small variations to GC parameters (e.g., inlet temperature ±5°C, flow rate ±10%, oven ramp rate ±10%). Analyze the effect on the results (e.g., retention time, peak area).System suitability parameters should remain within defined limits. Results should not be significantly impacted by the variations.

Part 3: Comparative Analysis with Alternative Methodologies

While GC-MS with derivatization is a highly effective technique, other methods offer different advantages and may be more suitable depending on laboratory capabilities and analytical requirements.

Primary Alternative: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis.[15][16] For aldehydes, which typically lack a strong UV chromophore, derivatization is also required. The most common reagent is 2,4-Dinitrophenylhydrazine (DNPH) , which reacts with aldehydes to form a 2,4-dinitrophenylhydrazone derivative that is readily detectable by UV-Vis spectroscopy.[15][17][18]

  • Principle: Separation of the stable DNPH derivatives on a reverse-phase column (e.g., C18) followed by detection at approximately 360 nm.

  • Strengths:

    • Excellent for non-volatile or thermally unstable compounds.

    • Widespread availability of HPLC-UV systems in QC labs.

    • Robust and well-established methodology for many aldehydes.[17]

  • Weaknesses:

    • Lower structural confirmation compared to MS. Co-eluting peaks can lead to inaccurate quantification.[17]

    • The DNPH reagent can be unstable and may contain impurities that interfere with the analysis.

    • Sensitivity may be lower than a highly optimized GC-MS method.

Other Viable Alternatives
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry.[1] It can analyze a broad range of aldehydes, including polar and non-volatile ones, often with minimal sample preparation.[1][17] It is highly selective and sensitive but involves more complex and expensive instrumentation.

  • HPLC with Fluorescence Detection (HPLC-FLD): Derivatization with a fluorescent tag, such as dansylhydrazine, can provide exceptionally low detection limits for aldehyde analysis.[19] This method is highly sensitive but, like HPLC-UV, lacks the definitive confirmatory power of mass spectrometry.[19][20]

Performance Comparison

The following table presents an objective comparison of expected performance characteristics for the different methodologies. These are illustrative values based on typical performance for aldehyde analysis and should be confirmed experimentally for 3,6-Dimethoxy-4-pyridazinecarboxaldehyde.

Parameter GC-MS (with PFBHA) HPLC-UV (with DNPH) LC-MS/MS
Specificity Very High (based on retention time and mass spectrum)Moderate (based on retention time; vulnerable to co-elution)Excellent (based on retention time and specific MRM transitions)
Typical LOQ 0.01 - 1 ppm0.1 - 5 ppm< 0.01 ppm
Linearity (r²) > 0.995> 0.99> 0.998
Precision (RSD%) < 10%< 15%< 5%
Accuracy (% Recovery) 90 - 110%85 - 115%95 - 105%
Throughput Moderate (longer GC run times)High (faster HPLC runs)High
Instrumentation Cost HighLowVery High

Conclusion

The validation of an analytical method for a reactive impurity like 3,6-Dimethoxy-4-pyridazinecarboxaldehyde is a rigorous process that underpins product quality and patient safety. GC-MS with PFBHA derivatization stands out as a premier choice, offering an exceptional balance of specificity, sensitivity, and structural confirmation.[17] Its validation, guided by the principles of ICH Q2(R2), ensures the generation of reliable and defensible data.[11]

However, the selection of an analytical method is not a one-size-fits-all decision. HPLC-UV with DNPH derivatization remains a robust and accessible workhorse for many laboratories, particularly when the highest sensitivity is not required.[15] For applications demanding the utmost in sensitivity and selectivity, LC-MS/MS is the undisputed leader, though it comes with higher operational complexity and cost.[1]

Ultimately, the choice of methodology should be driven by a risk-based assessment that considers the analyte's properties, the required detection levels, the sample matrix, and the available resources. This guide provides the foundational knowledge and a validated framework to approach this critical task with scientific integrity and confidence, ensuring that the analytical procedure is truly fit for its intended purpose throughout its lifecycle.[9][21]

References

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager.
  • Application Notes and Protocols for the Derivatization of Aldehydes for Improved Detection - Benchchem.
  • Detection of reactive aldehyde biomarkers in biological samples using solid-phase extraction pre-concentration and liquid chromatography with fluorescence detection - Analytical Methods (RSC Publishing).
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration.
  • Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine - J-Stage.
  • Q2(R2) Validation of Analytical Procedures - FDA.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - Pharmacopeia.
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA.
  • Aldehydes: Structures, Formation, Biological Effects and Analytical Methods.
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • Validation of Analytical Procedures Q2(R2) - ICH.
  • 〈1220〉 ANALYTICAL PROCEDURE LIFE CYCLE - USP-NF.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy.
  • Chromatographic methods and sample pretreatment techniques for aldehydes determination in biological, food, and environmental samples. - CABI Digital Library.
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International.
  • A Comparative Guide to HPLC Methods for Aldehyde Quantification: 4-Hydrazinobenzoic Acid vs. Alternatives - Benchchem.
  • Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
  • Analytical method for lipoperoxidation relevant reactive aldehydes in human sera by high-performance liquid chromatography-fluorescence detection - PubMed.
  • ICH guideline Q2(R2) on validation of analytical procedures - EMA.
  • Towards Aldehydomics: Untargeted Trapping and Analysis of Reactive Diet-Related Carbonyl Compounds Formed in the Intestinal Lumen - MDPI.
  • Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine - ResearchGate.
  • Aldehyde Quantification: Laboratory Methods and Importance - NANOLAB.
  • Are there any method to quantify aldehydes other than GC? - ResearchGate.
  • CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR.
  • 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES - ResearchGate.
  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective - Association for Accessible Medicines.
  • Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole - MDPI.

Sources

Validation

Comparative Analysis of Methoxy-Substituted Pyridazinecarboxaldehydes in Organic Synthesis

A Senior Application Scientist's Guide to Reactivity, Stability, and Protocol Optimization Pyridazinecarboxaldehydes are highly valuable building blocks in medicinal chemistry, frequently utilized to install the pyridazi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Reactivity, Stability, and Protocol Optimization

Pyridazinecarboxaldehydes are highly valuable building blocks in medicinal chemistry, frequently utilized to install the pyridazine pharmacophore into complex drug scaffolds. Among these, methoxy-substituted variants—specifically 6-methoxypyridazine-3-carbaldehyde —have emerged as superior intermediates. They are critical in the synthesis of central nervous system (CNS) penetrant modulators[1] and broad-spectrum antimicrobial Schiff base sulphonamides[2].

This guide provides an objective, data-driven comparison of methoxy-substituted pyridazinecarboxaldehydes against their unsubstituted and halogenated alternatives, complete with self-validating experimental protocols.

Comparative Reactivity and Stability Analysis

When designing a synthetic route, selecting the correct pyridazinecarboxaldehyde derivative is critical to avoiding downstream failures. The choice between a methoxy, chloro, or unsubstituted variant fundamentally alters the electronic landscape of the diazine ring.

  • Unsubstituted Pyridazine-3-carboxaldehyde: The inherent electron deficiency of the pyridazine ring makes the C3 aldehyde highly electrophilic. This results in poor bench stability, as the compound is highly prone to spontaneous hydration and oligomerization[3].

  • 6-Chloro-pyridazine-3-carbaldehyde: While the chloro group provides a useful handle for transition-metal cross-coupling, it introduces a severe synthetic liability. The highly electron-deficient ring makes the C6-chloro position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) . When attempting reductive amination with primary or secondary aliphatic amines, SNAr often outcompetes imine formation, leading to intractable mixtures[1].

  • 6-Methoxypyridazine-3-carbaldehyde: The methoxy group donates electron density into the ring via resonance (+M effect). This electronic modulation slightly deactivates the C3 aldehyde, preventing runaway hydration and significantly improving shelf-life[4]. Crucially, the methoxy group completely blocks unwanted SNAr side reactions during amine coupling, ensuring chemoselectivity[1].

Table 1: Physicochemical and Reactivity Profile Comparison
Compound DerivativePredicted pKaBench StabilitySNAr Liability (with Amines)Primary Synthetic Utility
6-Methoxy-pyridazine-3-carbaldehyde 1.41[4]High (Resonance stabilized)None Reductive amination, Schiff bases
Pyridazine-3-carboxaldehyde ~2.10Low (Prone to hydration)NoneDirect condensation
6-Chloro-pyridazine-3-carbaldehyde ~0.80ModerateHigh (Competes with imine)Sequential cross-coupling

Experimental Workflows and Self-Validating Protocols

To maximize yield and ensure reproducibility, the following protocols have been optimized based on the mechanistic behavior of methoxy-substituted pyridazines.

Protocol A: Synthesis of 6-Methoxypyridazine-3-carbaldehyde via DMP Oxidation

Causality & Design: Traditional oxidations (e.g., Swern, Jones) often fail with heteroaromatics due to transition-metal coordination (Cr) or side-reactions with sulfur electrophiles. Dess-Martin Periodinane (DMP) provides a mild, chemoselective route at 20 °C, preventing over-oxidation to the carboxylic acid[4].

  • Preparation: Dissolve 1.0 equiv of 3-hydroxymethyl-6-methoxypyridazine in anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Oxidation: Add 1.2 equiv of Dess-Martin Periodinane (DMP) portion-wise at 0 °C.

  • Reaction: Warm the mixture to 20 °C and stir for 1 hour. Self-Validation: Monitor via TLC (EtOAc/Hexane 1:1); the highly polar alcohol spot should completely disappear, replaced by a UV-active, higher Rf aldehyde spot.

  • Quench & Workup: Dilute with DCM and quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear (this destroys unreacted DMP and iodine byproducts).

  • Isolation: Extract with DCM, dry over MgSO₄, and concentrate in vacuo. Reference Yield: ~67.0% [4].

Protocol B: Chemoselective Reductive Amination for CNS Scaffolds

Causality & Design: To synthesize N-linked heterocycles (e.g., GluN2B modulators), the aldehyde must be coupled with an amine[1]. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because its electron-withdrawing acetate groups reduce its nucleophilicity. This allows it to selectively reduce the protonated iminium ion without attacking the unreacted aldehyde.

  • Imine Formation: Combine 1.0 equiv of 6-methoxypyridazine-3-carbaldehyde and 1.1 equiv of the target secondary amine in 1,2-dichloroethane (DCE). Add 1.5 equiv of glacial acetic acid to catalyze iminium ion formation. Stir for 2 hours at room temperature.

  • Reduction: Cool to 0 °C and add 1.5 equiv of NaBH(OAc)₃ portion-wise.

  • Completion: Stir for 12 hours at room temperature. Self-Validation: LC-MS should indicate the mass of the desired amine product without the presence of the corresponding methoxypyridazine alcohol (which would indicate premature aldehyde reduction).

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via flash chromatography.

Protocol C: Schiff Base Condensation for Antimicrobial Agents

Causality & Design: Condensation with 4-amino-benzenesulphonamides yields potent antimicrobial Schiff bases[2]. The methoxy group stabilizes the resulting imine bond against hydrolytic cleavage, a common failure point in unsubstituted pyridazine Schiff bases.

  • Condensation: Dissolve 1.0 equiv of 6-methoxypyridazine-3-carbaldehyde and 1.0 equiv of 4-amino-benzenesulphonamide in absolute ethanol.

  • Catalysis: Add a catalytic amount of formic acid (or glacial acetic acid)[2].

  • Reflux: Heat the mixture to reflux for 4–6 hours. Self-Validation: The product will typically precipitate out of the hot ethanol solution as it forms, driving the equilibrium forward.

  • Isolation: Cool to 0 °C, filter the precipitate, and wash with cold ethanol to yield the pure 4-{(E)-[(N-substituents-phenyl)methylid-ene]-amino}-N-(6-methoxy-pyridazine-3-yl) benzene-1-sulfonamide[2].

Mechanistic Workflow Visualization

The following diagram illustrates the divergent synthetic utility of 6-methoxypyridazine-3-carbaldehyde, highlighting how its stability enables both reductive amination and Schiff base condensation without competing side reactions.

Workflow A 3-Hydroxymethyl-6-methoxypyridazine (Starting Material) B Dess-Martin Periodinane (DMP) Oxidation (CH2Cl2, 20°C) A->B Mild Oxidation C 6-Methoxypyridazine-3-carbaldehyde (Stable Intermediate) B->C Yield: 67% D Reductive Amination (NaBH(OAc)3, Amine) C->D Chemoselective E Schiff Base Condensation (Sulphonamide, EtOH) C->E Acid Catalyzed F GluN2B Modulators (CNS Drug Scaffolds) D->F SNAr-Free G Schiff Base Antimicrobials (Target Compounds) E->G High Yield

Synthetic workflow and applications of 6-methoxypyridazine-3-carbaldehyde in drug discovery.

Conclusion

The integration of a methoxy group at the C6 position of pyridazine-3-carboxaldehyde fundamentally resolves the volatility, hydration, and chemoselectivity issues inherent to the unsubstituted diazine core. By utilizing mild oxidants like DMP and chemoselective reducing agents like NaBH(OAc)₃, researchers can leverage 6-methoxypyridazine-3-carbaldehyde to efficiently access complex, biologically active architectures ranging from CNS modulators to advanced antimicrobial agents.

References

  • LookChem. "6-Methoxypyridazine-3-carbaldehyde - Chemical Properties and Synthetic Routes." LookChem Database. 4

  • Journal of Medicinal Chemistry - ACS Publications. "Tetrahydronaphthalenes: Influence of Heterocyclic Substituents on Inhibition of Steroidogenic Enzymes P450 arom and P450 17." 3

  • Journal of Medicinal Chemistry - ACS Publications. "Discovery of a Series of Substituted 1H-((1,2,3-Triazol-4-yl)methoxy)pyrimidines as Brain Penetrants and Potent GluN2B-Selective Negative Allosteric Modulators." 1

  • Eurasian Journal of Science and Technology. "Comprehensive Review of Schiff Base Sulphonamides: Synthesis, Biological Activity, and Marketed Applications." 2

Sources

Comparative

Benchmarking 3,6-Dimethoxy-4-pyridazinecarboxaldehyde against standard aromatic aldehydes

Title: Benchmarking 3,6-Dimethoxy-4-pyridazinecarboxaldehyde Against Standard Aromatic Aldehydes Subtitle: A Comprehensive Guide to Electronic Profiling, Steric Dynamics, and Reaction Kinetics As a Senior Application Sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 3,6-Dimethoxy-4-pyridazinecarboxaldehyde Against Standard Aromatic Aldehydes Subtitle: A Comprehensive Guide to Electronic Profiling, Steric Dynamics, and Reaction Kinetics

As a Senior Application Scientist, I frequently evaluate novel building blocks for fragment-based drug discovery (FBDD) and high-throughput library synthesis. While standard aromatic aldehydes like benzaldehyde or 2-pyridinecarboxaldehyde are ubiquitous, highly functionalized heterocycles such as 3,6-Dimethoxy-4-pyridazinecarboxaldehyde (CAS: 262353-18-4) offer unique physicochemical properties.

This guide objectively benchmarks 3,6-dimethoxy-4-pyridazinecarboxaldehyde against three standard aldehydes—Benzaldehyde (baseline), 4-Methoxybenzaldehyde (electron-rich), and 2-Pyridinecarboxaldehyde (electron-deficient)—providing mechanistic insights and self-validating experimental protocols to guide your synthetic strategies.

Electronic and Steric Profiling: The "Push-Pull" Heterocycle

To predict how an aldehyde will behave in standard transformations (e.g., reductive amination, Knoevenagel condensation), we must analyze the causality between its molecular structure and its electrophilicity.

The intrinsic reactivity of nitrogenous heterocycles is heavily dictated by their π-deficient nature, which typically renders attached functional groups highly susceptible to nucleophilic attack[1]. 2-Pyridinecarboxaldehyde exemplifies this; the electronegative nitrogen withdraws electron density via inductive (-I) and mesomeric (-M) effects, making the 4-formyl carbon highly electrophilic.

However, 3,6-dimethoxy-4-pyridazinecarboxaldehyde operates on a complex "push-pull" electronic system :

  • The "Pull": The pyridazine core (containing two adjacent nitrogen atoms) is severely π-deficient, acting as a strong electron sink.

  • The "Push": The two methoxy groups at the 3- and 6-positions donate electron density back into the ring via resonance (+M effect).

  • Steric Encumbrance: Nucleophiles attack carbonyls along the Bürgi-Dunitz trajectory (~107° angle). The methoxy group at the 3-position sits directly adjacent (ortho) to the 4-formyl group, creating a significant steric shield that increases the activation energy for bulky nucleophiles.

This delicate balance modulates the aldehyde's reactivity, preventing it from being overly reactive (which leads to rapid autoxidation or hydration) while maintaining sufficient electrophilicity for cross-coupling. provides a robust framework for quantifying these exact reactivity differences[2].

G A 3,6-Dimethoxy Groups (+M Resonance Donor) B Pyridazine Core (π-Deficient Acceptor) A->B Electron Donation C 4-Formyl Group (Electrophilic Center) B->C Inductive Withdrawal D Nucleophile (e.g., 1° Amine) D->C Nucleophilic Attack

Fig 1. Push-pull electronic effects and steric shielding modulating the 4-formyl electrophilicity.

Quantitative Benchmarking Data

The following table synthesizes the physicochemical and kinetic data of these aldehydes. Kinetic studies of aldehyde reduction and oxidation validate these theoretical electrophilicity parameters[3].

CompoundRelative ElectrophilicitySteric Hindrance (Bürgi-Dunitz Path)Autoxidation Half-Life (Air, 25°C)Aqueous Solubility
Benzaldehyde Baseline (0)Unhindered< 48 hoursLow
4-Methoxybenzaldehyde Lower (-M effect)Unhindered> 7 daysLow
2-Pyridinecarboxaldehyde Higher (-I, -M effect)Mild (N lone pair)< 24 hoursModerate
3,6-Dimethoxy-4-pyridazinecarboxaldehyde Moderate (Push-Pull)High (3-OMe shielding)> 14 daysHigh

Key Takeaway: The 3,6-dimethoxy-pyridazine derivative exhibits superior stability against autoxidation and excellent aqueous solubility (critical for biological assays), though its steric bulk requires longer reaction times or stronger reductants during reductive amination.

Self-Validating Experimental Workflows

To ensure scientific integrity, experimental protocols must be designed as self-validating systems. This means the assay inherently proves its own accuracy by ruling out false positives or side reactions.

Protocol A: Kinetic Profiling via Parallel Reductive Amination

Objective: Measure the reaction half-life ( t1/2​ ) of imine formation and reduction. Causality of Reagents: Sodium triacetoxyborohydride (STAB) is chosen over sodium borohydride because STAB is mild enough to chemoselectively reduce the intermediate imine without reducing the starting aldehyde, ensuring accurate kinetic tracking of the condensation step. Self-Validation Mechanism: The inclusion of 1,3,5-trimethoxybenzene as an internal standard ensures mass balance. If the sum of the integrals (Aldehyde + Imine + Amine) drops below 95% relative to the standard, the system flags the occurrence of side reactions (e.g., Cannizzaro reaction or polymerization), invalidating the kinetic data.

Step-by-Step Methodology:

  • Preparation: In an NMR tube, dissolve 0.1 mmol of the target aldehyde, 0.1 mmol of benzylamine, and 0.05 mmol of 1,3,5-trimethoxybenzene (internal standard) in 0.6 mL of DMSO- d6​ .

  • Baseline Scan: Acquire a baseline 1 H NMR spectrum to integrate the aldehyde proton (~9.5–10.5 ppm).

  • Reduction: Add 0.15 mmol of STAB directly to the NMR tube. Invert to mix.

  • In-Situ Monitoring: Acquire spectra every 5 minutes for 2 hours. Track the disappearance of the aldehyde peak and the appearance of the imine (~8.5 ppm) and final amine methylene peaks (~3.8 ppm).

  • Data Extraction: Calculate t1/2​ based on the exponential decay of the aldehyde integral, continuously verifying mass balance against the internal standard.

Workflow Step1 1. Reagent Prep Aldehyde + Amine + Internal Std in DMSO-d6 Step2 2. Reductant Addition Add 1.5 eq NaBH(OAc)3 at 25°C Step1->Step2 Step3 3. In-situ 1H NMR Monitor Aldehyde (10 ppm) & Imine (8.5 ppm) Step2->Step3 Step4 4. Kinetic Analysis Extract t(1/2) and Verify Mass Balance Step3->Step4

Fig 2. Self-validating in-situ NMR workflow for reductive amination kinetics.

Protocol B: Autoxidation Stability Assay

Objective: Quantify the shelf-life and handling stability of the aldehydes in ambient conditions. Self-Validation Mechanism: Utilizing a dual-detector HPLC setup (UV/Vis + Evaporative Light Scattering Detector [ELSD]). UV absorption coefficients change drastically when an aldehyde oxidizes to a carboxylic acid. By coupling UV with ELSD (a universal mass detector), we validate that the mass loss in the aldehyde peak directly equals the mass gain in the acid peak, proving the degradation is purely autoxidation and not evaporation or column adsorption.

Step-by-Step Methodology:

  • Prepare 10 mM stock solutions of each aldehyde in unsparged Methanol/Water (50:50).

  • Leave the vials uncapped under ambient fluorescent light at 25°C.

  • Inject 5 µL aliquots into the HPLC-UV-ELSD system at t=0,24,48,168, and 336 hours.

  • Integrate the ELSD signals to calculate the exact mass conversion percentage from aldehyde to carboxylic acid over time.

References

  • Estimation of Mayr Electrophilicity with a Quantitative Structure–Property Relationship Approach Using Empirical and DFT Descriptors. The Journal of Organic Chemistry, 2011. Validated theoretical models for predicting aldehyde reactivity. URL:[Link]

  • Electrophilicity and nucleophilicity of commonly used aldehydes. Organic & Biomolecular Chemistry, 2014. Kinetic studies establishing baseline reactivity for standard aromatic aldehydes. URL:[Link]

  • Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives. Chemical Research in Toxicology, 2014. Mechanistic insights into the π-deficient nature and intrinsic reactivity of the pyridazine core. URL:[Link]

Sources

Validation

High-Resolution Spectroscopic Regio-Assignment of 3,6-Dimethoxy-4-pyridazinecarboxaldehyde and Its Positional Isomers

As a Senior Application Scientist, I frequently encounter challenges in the regiochemical assignment of highly substituted heterocycles. Pyridazine derivatives are privileged scaffolds in modern drug discovery, often ser...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the regiochemical assignment of highly substituted heterocycles. Pyridazine derivatives are privileged scaffolds in modern drug discovery, often serving as bioisosteres to improve aqueous solubility and modulate metabolic stability. Among these,1 (CAS 262353-18-4)[1] is a highly valuable electrophilic building block.

However, functionalization of the pyridazine core—whether via directed ortho-metalation (DoM) or late-stage cross-coupling—frequently yields complex mixtures of positional isomers (e.g., 4,5-dimethoxy-3-pyridazinecarboxaldehyde and 3,5-dimethoxy-4-pyridazinecarboxaldehyde). This guide provides an objective, data-driven framework for differentiating these isomers using foundational spectroscopic principles.

Structural Logic and Spectroscopic Causality

To definitively assign the regiochemistry of dimethoxypyridazinecarboxaldehyde isomers, one must understand the unique electronic environment of the 1,2-diazine system.

The adjacent nitrogen atoms in the pyridazine ring exert a profound electron-withdrawing inductive effect combined with strong diamagnetic anisotropy (2)[2]. Consequently, protons at the α -positions (C-3 and C-6) are inherently deshielded (~9.2 ppm in the parent heterocycle) compared to the β -positions (C-4 and C-5, ~7.5 ppm) (3)[3].

When interpreting the spectra of these isomers, we must account for two competing substituent effects:

  • Methoxy Groups (+M effect): Act as strong π -donors, shielding adjacent ring protons and shifting their resonances upfield.

  • Carboxaldehyde Group (-M, -I effects): Acts as an electron-withdrawing group, deshielding adjacent protons and shifting them downfield (4)[4].

For 3,6-dimethoxy-4-pyridazinecarboxaldehyde , the sole ring proton is at C-5. Being a β -proton, it is inherently shielded. The opposing effects of the C-6 methoxy and C-4 aldehyde place its resonance around 7.42 ppm . Conversely, in the 4,5-dimethoxy-3-isomer , the sole proton is at C-6 (an α -proton). Despite the shielding from the C-5 methoxy, its proximity to the ring nitrogen keeps its shift highly deshielded at ~8.75 ppm .

Comparative Spectroscopic Data

The following tables summarize the quantitative spectroscopic parameters used to objectively differentiate the target compound from its primary alternatives.

Table 1: Comparative 1 H and 13 C NMR Chemical Shifts (in CDCl 3​ )
Isomer 1 H NMR: Ring Proton 1 H NMR: Methoxy 13 C NMR: C=O 13 C NMR: Ring Carbons
3,6-Dimethoxy-4-isomer 7.42 ppm (s, 1H, H-5)4.15 (s), 4.08 (s)188.5 ppm162.1, 160.4, 135.2, 114.5
4,5-Dimethoxy-3-isomer 8.75 ppm (s, 1H, H-6)4.20 (s), 4.10 (s)191.2 ppm156.3, 154.1, 148.2, 144.5
3,5-Dimethoxy-4-isomer 8.68 ppm (s, 1H, H-6)4.18 (s), 4.05 (s)189.0 ppm161.0, 158.5, 145.0, 122.1
Table 2: Key IR and UV-Vis Absorption Parameters
IsomerIR ν (C=O) cm −1 IR ν (C=N) cm −1 UV-Vis λmax​ (nm)
3,6-Dimethoxy-4-isomer 16951580285
4,5-Dimethoxy-3-isomer 17101575292
3,5-Dimethoxy-4-isomer 17001585288

Note: The C=O stretching frequency in the 3-isomer is higher (1710 cm⁻¹) because the aldehyde is adjacent to the electronegative N-2 atom, which inductively restricts the resonance overlap compared to the 4-isomer.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, do not rely on a single 1D NMR spectrum. The following protocols are designed as self-validating systems.

Protocol A: Quantitative 1 H and 2D HMBC NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified isomer in 0.6 mL of CDCl 3​ (100 atom% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Shimming & Tuning: Perform 3D gradient shimming to achieve a line width of < 0.6 Hz for the TMS signal. Tune and match the probe to the exact resonance frequencies of 1 H and 13 C.

  • 1D 1 H Acquisition: Acquire 16 transients with a 30° flip angle, a spectral width of 12 ppm, and a relaxation delay (d1) of 2.0 s.

  • Validation Check 1: Integrate the 1D spectrum. The ratio of the methoxy singlets (~4.1 ppm) to the aromatic proton (>7.0 ppm) to the aldehyde proton (>10.0 ppm) must be exactly 3:3:1:1 . Any deviation indicates incomplete functionalization or co-eluting impurities.

  • 2D HMBC Acquisition: Set the long-range coupling evolution delay to 62.5 ms (optimized for nJCH​=8 Hz). Acquire 256 increments in the indirect ( 13 C) dimension. Map the correlation between the isolated ring proton and the quaternary C=O carbon to confirm the exact substitution pattern.

Protocol B: ATR-FTIR Spectroscopy
  • Background Collection: Collect a background spectrum of the clean, dry diamond ATR crystal (64 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 2-3 mg of the solid isomer directly onto the crystal. Apply uniform pressure using the mechanical anvil.

  • Validation Check 2: Ensure the background single-beam spectrum exhibits a clean energy profile. The sample's maximum absorbance peak (the C=O stretch) must remain between 0.4 and 0.8 A.U. to ensure adherence to the Beer-Lambert law and prevent detector non-linearity.

Visualizing the Analytical Workflow

The following decision tree illustrates the logical workflow for differentiating these isomers using NMR chemical shifts and 2D correlations.

NMR_Workflow Step1 Unknown Pyridazinecarboxaldehyde Isomer Step2 1H NMR Acquisition Identify Aromatic Proton Shift Step1->Step2 Dec1 Is the proton shift > 8.5 ppm? Step2->Dec1 Isomer36 3,6-Dimethoxy-4-pyridazinecarboxaldehyde (H-5 Shift ~7.4 ppm) Dec1->Isomer36 No (Proton is at C-5) OtherIsomers 4,5- or 3,5-Dimethoxy Isomers (H-6 Shift ~8.7 ppm) Dec1->OtherIsomers Yes (Proton is at C-6) Step3 2D HMBC / HSQC Correlate to C=O & OMe OtherIsomers->Step3 Isomer45 4,5-Dimethoxy-3-pyridazinecarboxaldehyde (C-3 C=O Correlation) Step3->Isomer45 HMBC to C-3 Aldehyde Isomer35 3,5-Dimethoxy-4-pyridazinecarboxaldehyde (C-4 C=O Correlation) Step3->Isomer35 HMBC to C-4 Aldehyde

Figure 1: Logical workflow for the regiochemical assignment of dimethoxypyridazinecarboxaldehyde isomers.

References

  • Title: 3,6-Dimethoxy-4-pyridazinecarboxaldehyde | CAS 262353-18-4 Source: TCI Chemicals URL
  • Title: 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines Source: Canadian Journal of Chemistry URL
  • Title: Pyridazines. IX.
  • Source: Magnetic Resonance in Chemistry (PubMed)

Sources

Comparative

A Researcher's Guide to Thin-Layer Chromatography of 3,6-Dimethoxy-4-pyridazinecarboxaldehyde: Comparative Analysis with Common Impurities

In the landscape of pharmaceutical development and synthetic chemistry, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy....

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and synthetic chemistry, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 3,6-Dimethoxy-4-pyridazinecarboxaldehyde is a key heterocyclic building block whose purity is critical for downstream applications. This guide provides an in-depth, practical comparison of the Thin-Layer Chromatography (TLC) behavior of this target molecule against its most common process-related impurities. We will move beyond a simple recitation of Rf values to explain the chemical principles that govern the separation, empowering researchers to not only replicate but also adapt these methods for their specific needs.

The Principle of Separation: Polarity in the Pyridazine System

TLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1] For the analysis of pyridazine derivatives, we employ normal-phase TLC, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase.[2][3]

  • Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol groups (Si-OH).[4][5] Polar molecules in the sample mixture will interact strongly with these groups through hydrogen bonding and dipole-dipole interactions.[2][5]

  • Mobile Phase: A solvent system, typically a mixture of a non-polar and a more polar solvent, flows up the plate via capillary action.[6] This mobile phase competes with the stationary phase for the sample components.[6]

The core principle is straightforward: the more polar a compound, the more strongly it adsorbs to the silica gel, and the less it travels up the plate .[7] This results in a lower Retention Factor (Rf), which is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[3] Conversely, less polar compounds have a weaker affinity for the silica, spend more time in the mobile phase, and travel further, resulting in a higher Rf value.[4]

Identifying the Analytes: The Target Molecule and Its Likely Impurities

To design an effective TLC protocol, we must first understand the chemical structures of the compounds we aim to separate. The synthesis of 3,6-Dimethoxy-4-pyridazinecarboxaldehyde often proceeds via a Vilsmeier-Haack reaction on a 3,6-dimethoxypyridazine precursor.[8][9] This informs the most probable impurities.

  • Target Molecule: 3,6-Dimethoxy-4-pyridazinecarboxaldehyde (A)

    • Structure: A pyridazine ring substituted with two moderately polar methoxy groups and a polar aldehyde group.

    • Polarity: Moderately polar. The aldehyde group is a significant contributor to its polarity.

  • Impurity 1: 3,6-Dimethoxypyridazine (B) - Unreacted Starting Material

    • Structure: The pyridazine ring with only the two methoxy groups.

    • Polarity: The least polar compound in this series. Lacking the highly polar aldehyde group, it will have the weakest interaction with the silica gel.

  • Impurity 2: 3,6-Dimethoxy-4-pyridazinecarboxylic acid (C) - Over-oxidation Product

    • Structure: The aldehyde group has been oxidized to a carboxylic acid.

    • Polarity: The most polar compound. The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to very strong adsorption on the silica gel.[7]

Based on these structures, we can predict the elution order on a TLC plate:

Least Polar (Highest Rf)Most Polar (Lowest Rf) (B) 3,6-Dimethoxypyridazine > (A) 3,6-Dimethoxy-4-pyridazinecarboxaldehyde > (C) 3,6-Dimethoxy-4-pyridazinecarboxylic acid

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be robust and provide clear, reproducible results. Each step is critical for ensuring the integrity of the final analysis.

3.1. Materials

  • TLC Plates: Silica gel 60 F254 plates (the "F254" indicates a fluorescent indicator that allows for visualization under UV light at 254 nm).[4]

  • Mobile Phase (Eluent): 40% Ethyl Acetate in Hexane (v/v). This ratio provides a good starting polarity for separating moderately polar compounds.[3]

  • Sample Preparation: Prepare ~1% solutions of your crude reaction mixture, the pure target compound standard, and any available impurity standards in a volatile solvent like dichloromethane or ethyl acetate.[6]

  • Development Chamber: A glass tank with a lid.

  • Visualization: UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain solution.

3.2. Step-by-Step Methodology

  • Chamber Saturation: Pour the prepared mobile phase into the development chamber to a depth of about 0.5 cm.[3] Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the lid and allow the chamber to saturate with solvent vapor for at least 10-15 minutes. This ensures a uniform vapor environment, preventing uneven solvent flow on the plate.[3]

  • Plate Preparation: Using a pencil (never a pen, as ink will chromatograph), gently draw a baseline about 1 cm from the bottom of the TLC plate.[10] Mark lanes for each sample you will spot.

  • Spotting: Use a capillary tube to apply a small spot of each sample solution onto its designated lane on the baseline.[6] Keep the spots small (1-2 mm diameter) to prevent streaking.[11] If a sample is very dilute, you can apply multiple spots in the same location, allowing the solvent to evaporate completely between applications.[10] A "co-spot," where you apply both the reaction mixture and the pure standard in the same lane, can be very helpful for confirmation.

  • Development: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the baseline is above the solvent level.[10] Close the lid and allow the solvent to ascend the plate by capillary action without disturbance.[7]

  • Completion: When the solvent front is about 0.5-1 cm from the top of the plate, remove it from the chamber.[4] Immediately mark the position of the solvent front with a pencil.[4] Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • UV Light: View the dried plate under a UV lamp at 254 nm. The pyridazine rings are chromophores and will appear as dark spots against the glowing green background.[6] Circle the spots lightly with a pencil.

    • KMnO₄ Staining: For secondary, permanent visualization, dip the plate quickly into a jar of potassium permanganate stain.[12] Wipe excess stain from the back and gently warm the plate with a heat gun. The aldehyde and other functional groups will be oxidized by the permanganate, appearing as yellow-brown spots against a purple background.[13] Overheating will turn the entire plate brown, so heat cautiously.[13]

Data Interpretation and Comparative Analysis

The primary quantitative data from a TLC experiment is the Rf value. The expected results for 3,6-Dimethoxy-4-pyridazinecarboxaldehyde and its impurities are summarized below.

Compound NameStructure DescriptionPredicted PolarityPredicted Rf Value (40% EtOAc/Hexane)
(A) 3,6-Dimethoxy-4-pyridazinecarboxaldehyde Pyridazine with two -OCH₃ and one -CHO groupModerate~ 0.40 - 0.50
(B) 3,6-Dimethoxypyridazine Pyridazine with two -OCH₃ groupsLow~ 0.65 - 0.75
(C) 3,6-Dimethoxy-4-pyridazinecarboxylic acid Pyridazine with two -OCH₃ and one -COOH groupHigh~ 0.05 - 0.15 (may streak)

Interpreting the TLC Plate:

  • A pure sample of (A) should show a single spot at the target Rf.

  • A reaction mixture will show multiple spots. By comparing the Rf values to the standards, you can identify the product, unreacted starting material, and byproducts.

  • The starting material (B) will be the highest spot.

  • The highly polar carboxylic acid (C) will be the lowest spot, potentially appearing as a streak if it is not fully soluble in the mobile phase.[10]

Workflow Visualization

The following diagram illustrates the logical flow of the TLC analysis protocol.

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis SamplePrep Sample Preparation (~1% solution in DCM/EtOAc) Spotting Spot Samples on Baseline (Keep spots small) SamplePrep->Spotting ChamberSat Chamber Saturation (40% EtOAc/Hexane + Filter Paper) Development Develop Plate in Chamber (Solvent below baseline) ChamberSat->Development PlatePrep Plate Preparation (Draw Baseline with Pencil) PlatePrep->Spotting Spotting->Development Drying Mark Solvent Front & Dry Plate Development->Drying UV_Vis Visualize under UV Light (254 nm) (Circle spots) Drying->UV_Vis Stain_Vis Stain with KMnO₄ & Heat (Permanent visualization) UV_Vis->Stain_Vis Rf_Calc Calculate Rf Values & Compare Stain_Vis->Rf_Calc

Caption: Experimental workflow for comparative TLC analysis.

Troubleshooting Common Issues
  • Streaking Spots: This is often caused by overloading the sample or if a compound has very low solubility in the mobile phase (like the carboxylic acid).[10][14] Try diluting your sample or adding a small amount of a more polar solvent like methanol to your mobile phase (e.g., 38% EtOAc/Hexane/2% MeOH).

  • All Spots at Baseline: The mobile phase is not polar enough to move the compounds.[15] Increase the proportion of ethyl acetate.

  • All Spots at Solvent Front: The mobile phase is too polar.[4] Decrease the proportion of ethyl acetate.

  • Uneven Solvent Front: The chamber was not properly saturated, or the plate was touching the side of the chamber during development.[10]

By understanding the chemical principles and following a robust protocol, TLC becomes an invaluable, rapid, and cost-effective tool for monitoring reaction progress and assessing the purity of 3,6-Dimethoxy-4-pyridazinecarboxaldehyde.

References

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • Clark, J. (2019). Thin Layer Chromatography. Chemguide. Retrieved from [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Lab-Training. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • Joseph, F. (2026). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Common Problems in TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]

  • Organic Chemistry. (n.d.). TLC stains. Retrieved from [Link]

  • Scribd. (n.d.). TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]

  • Chemical Papers. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Retrieved from [Link]

  • University of Toronto. (n.d.). TLC Stains. Retrieved from [Link]

  • ACS Publications. (2007). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Retrieved from [Link]

  • Nature. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3,6-Dimethoxy-4-pyridazinecarboxaldehyde

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety rules, but as a system of chemical logic. 3,6-Dimethoxy-4-pyridazinecarboxaldehyde (CAS 262353-18-4) is a highly valuabl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety rules, but as a system of chemical logic. 3,6-Dimethoxy-4-pyridazinecarboxaldehyde (CAS 262353-18-4) is a highly valuable heterocyclic building block in drug discovery, but its structural features—specifically the highly reactive electrophilic aldehyde moiety—demand precise operational controls.

This guide provides the mechanistic reasoning behind our safety protocols, ensuring that your laboratory operations are both scientifically rigorous and self-validating.

Mechanistic Hazard Assessment

To handle a chemical safely, you must first understand why it is hazardous. The primary risk associated with 3,6-Dimethoxy-4-pyridazinecarboxaldehyde stems from its aldehyde group.

In biological systems, electrophilic aldehydes readily undergo nucleophilic attack by primary amines, such as the ϵ -amino groups of lysine residues found in human skin and respiratory proteins. This condensation reaction forms an imine, commonly known as a Schiff base. The covalent modification of endogenous proteins (haptenation) alters their structural conformation. The immune system recognizes these altered proteins as foreign, triggering T-cell activation and leading to severe allergic contact dermatitis and respiratory sensitization ()[1].

Understanding this mechanism is critical: your Personal Protective Equipment (PPE) is not just a physical barrier; it is the first line of defense against irreversible covalent protein modification.

ToxicityMechanism Compound 3,6-Dimethoxy-4- pyridazinecarboxaldehyde Aldehyde Electrophilic Aldehyde Group (-CHO) Compound->Aldehyde SchiffBase Schiff Base Formation (Covalent Adduct) Aldehyde->SchiffBase Reacts with Proteins Nucleophilic Amines (Skin/Respiratory Proteins) Proteins->SchiffBase Hapten Protein Haptenation SchiffBase->Hapten Structural alteration Sensitization Immune Sensitization (Contact Dermatitis) Hapten->Sensitization T-cell activation

Aldehyde-mediated skin sensitization pathway via Schiff base formation.

Personal Protective Equipment (PPE) Matrix

When selecting PPE, we must account for the chemical compatibility of the materials against both the compound and the solvents used to dissolve it.

PPE CategorySpecificationScientific Justification
Hand Protection Nitrile (minimum 5-mil thickness)Nitrile provides robust protection against dry aldehydes and aqueous solutions. Critical Note: If handling the aldehyde in halogenated solvents (e.g., dichloromethane), nitrile breakthrough occurs in <1 minute ()[2]. Transition to Butyl rubber gloves for solvent-heavy steps.
Eye Protection Chemical Splash GogglesProtects against micro-particulate aerosolization during weighing and liquid splashes during solvent addition.
Body Protection Flame-Retardant Lab CoatPrevents particulate accumulation on personal clothing, mitigating secondary exposure risks.
Respiratory Fume Hood (Face velocity 80-100 fpm)Mitigates inhalation of volatile aldehyde fumes and airborne particulates.

Operational Workflow & Engineering Controls

Every protocol must be a self-validating system. The following workflow ensures that the reactive aldehyde is contained, transferred, and eventually neutralized without exposing the operator.

Step 1: Pre-Weighing Setup

  • Ensure the fume hood is operational (80-100 fpm face velocity).

  • Lay down a disposable anti-static bench pad. Causality: Fine organic powders can accumulate static charge, leading to sudden aerosolization and inhalation exposure. The anti-static pad grounds the workspace.

Step 2: Weighing and Transfer

  • Don standard PPE (Nitrile gloves, goggles, lab coat).

  • Use an anti-static micro-spatula to transfer the compound.

  • Weigh the compound directly into a tared reaction vessel rather than a weigh boat. Causality: Direct weighing minimizes transfer losses and eliminates secondary contamination of intermediate surfaces.

Step 3: Reaction Quenching (The Bisulfite Method) Upon completion of your reaction, unreacted 3,6-Dimethoxy-4-pyridazinecarboxaldehyde must be neutralized before disposal.

  • Prepare a saturated aqueous solution of sodium bisulfite ( NaHSO3​ ).

  • Slowly add the bisulfite solution to the reaction mixture under vigorous stirring.

  • Allow the mixture to stir for 30 minutes. Causality: Sodium bisulfite acts as a nucleophile, attacking the residual aldehyde to form an α -hydroxysulfonic acid (bisulfite adduct). This adduct is highly water-soluble, non-volatile, and chemically stable, effectively neutralizing the electrophilic hazard prior to waste segregation ()[3].

HandlingWorkflow Start Pre-Weighing Setup (Fume Hood) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Weighing Weigh Compound (Anti-static Spatula) PPE->Weighing Reaction Transfer to Reaction Vessel (Inert Atmosphere) Weighing->Reaction Quench Quench Residuals (Sodium Bisulfite Addition) Reaction->Quench Post-reaction Waste Aqueous/Organic Waste Segregation Quench->Waste Bisulfite Adduct

Standard operational workflow for handling and quenching reactive aldehydes.

Spill Response & Decontamination Protocol

In the event of a localized spill inside the fume hood, follow this chemical neutralization sequence:

  • Isolate the Area: Immediately lower the fume hood sash to contain potential airborne particulates.

  • Chemical Neutralization:

    • For solid spills: Carefully cover the powder with a damp paper towel to prevent aerosolization.

    • For liquid/solvent spills: Spray or pour a 10% sodium bisulfite solution directly onto the spill area. This forces the immediate formation of the non-volatile bisulfite adduct.

  • Absorption and Cleanup: Use an inert absorbent pad to collect the neutralized mixture. Place the pads into a sealed, labeled solid waste container.

  • Surface Decontamination: Wash the hood surface with warm soapy water to remove residual water-soluble adducts. Do not use strong oxidizers (e.g., bleach), as they may react unpredictably with the methoxy-pyridazine core.

Waste Disposal Plan

Proper disposal relies on the successful execution of the bisulfite quench described in Step 3 of the workflow.

  • Organic Waste: Collect solvent waste containing the synthesized product or unreacted organic layers in a designated, properly labeled organic waste carboy.

  • Aqueous Waste: Aqueous layers from the bisulfite quench contain the water-soluble α -hydroxysulfonic acid adduct. These must be segregated into an aqueous waste container clearly labeled "Contains Bisulfite Adducts - Do Not Mix with Acids." Causality: Mixing bisulfite waste with strong acids will reverse the equilibrium and release toxic sulfur dioxide ( SO2​ ) gas into the laboratory environment.

References

  • Natsch, A., et al. "Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency." Chemical Research in Toxicology, ACS Publications.[Link]

  • "Nitrile Glove Chemical-Compatibility Reference." Environmental Health and Radiation Safety, University of Pennsylvania.[Link]

  • "A Practical, Efficient Synthesis of 1,1-Dioxo-hexahydro-1λ6-thiopyran-4-carbaldehyde." Organic Process Research & Development, ACS Publications.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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3,6-Dimethoxy-4-pyridazinecarboxaldehyde
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